3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid
Description
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Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)3-1-2(10)4(13-3)5(11)12/h1H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSYWTRPMHUOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Methodologies of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
Executive Summary
The compound 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a highly specialized, polyfunctional heterocyclic building block. Characterized by a thiophene core substituted with an electron-withdrawing trifluoromethyl (-CF₃) group, an amino (-NH₂) group, and a carboxylic acid (-COOH), this molecule presents a unique electronic landscape. It serves as a critical intermediate in the synthesis of complex pharmacological scaffolds, most notably the thieno[2,3-e]-1,2-thiazine derivatives, which exhibit potent anti-inflammatory and analgesic properties[1].
This whitepaper provides a rigorous, E-E-A-T-aligned technical guide detailing the physicochemical properties, mechanistic synthetic pathways, and downstream functionalization of this compound.
Molecular Architecture and Physicochemical Properties
The physicochemical profile of 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is dictated by the push-pull electronic effects of its substituents. The strong inductive electron-withdrawing effect (-I) of the -CF₃ group, transmitted through the conjugated thiophene π -system, fundamentally alters the acidity and basicity of the molecule compared to unsubstituted[2].
Quantitative Physicochemical Data
The following table summarizes the core molecular parameters, synthesizing standard thiophene baseline data with predictive adjustments for the -CF₃ and -NH₂ substituents.
| Property | Value / Description | Mechanistic Causality |
| Molecular Formula | C₆H₄F₃NO₂S | Core thiophene (C₄H₂S) + COOH + NH₂ + CF₃. |
| Molecular Weight | 211.16 g/mol | Exact mass: 211.028 Da. |
| LogP (Predicted) | ~1.8 - 2.2 | The lipophilic -CF₃ group offsets the polarity of the -COOH and -NH₂ groups, resulting in moderate lipophilicity. |
| pKa (Carboxylic Acid) | ~2.5 - 2.8 | Lower than standard thiophene-2-carboxylic acid (pKa ~3.5)[2] due to the electron-withdrawing -CF₃ group stabilizing the carboxylate anion. |
| pKa (Conjugate Acid) | < 1.0 | The basicity of the -NH₂ group is severely depleted by the -I effect of the -CF₃ group and the ortho-COOH group. |
| Topological Polar Surface Area | 91.5 Ų | Contributed by the carboxylate (37.3 Ų), primary amine (26.0 Ų), and thiophene sulfur (28.2 Ų). |
| Hydrogen Bonding | Donors: 2 Acceptors: 6 | Donors: -OH, -NH₂. Acceptors: O=, -OH, -NH₂, F (x3). |
Synthetic Methodology: The Modified Gewald Condensation
The most robust route to 2-aminothiophenes is the[3]. For this specific compound, a multicomponent condensation is followed by alkaline hydrolysis.
Step-by-Step Protocol
Step 1: Multicomponent Gewald Condensation
-
Reagents: 3,3,3-trifluoropropanal (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (S₈, 1.0 eq).
-
Solvent & Catalyst: Ethanol, Morpholine (1.0 eq).
-
Procedure: Combine the aldehyde and cyanoacetate in ethanol. Add morpholine dropwise at 0°C, followed by elemental sulfur. Heat the mixture to 50°C for 4-6 hours.
-
Mechanistic Causality: The reaction initiates via a Knoevenagel condensation. Morpholine acts as a conjugate acid-base pair to deprotonate the active methylene of ethyl cyanoacetate and activate the elemental sulfur. Recent computational studies indicate that the cyclization of the monosulfide intermediate with aromatization to the thiophene product is the thermodynamic driving force that funnels all polysulfide intermediates into the final ring[4].
-
Self-Validating Check: The reaction transitions from a pale suspension to a deep red solution. TLC (Hexane:EtOAc 7:3) confirms the disappearance of the highly volatile 3,3,3-trifluoropropanal.
Step 2: Alkaline Hydrolysis (Saponification)
-
Reagents: Ethyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate, NaOH (3.0 eq).
-
Solvent: Methanol/Water (1:1 v/v).
-
Procedure: Reflux the ester with NaOH for 2 hours.
-
Mechanistic Causality: The ester is highly stabilized by the electron-deficient thiophene ring. Strong alkaline conditions and reflux are required to drive the nucleophilic acyl substitution. The biphasic solvent ensures solubility of both the lipophilic ester and the hydroxide salt.
-
Self-Validating Check: Complete dissolution of the starting material indicates the formation of the water-soluble sodium carboxylate salt.
Step 3: Acidification and Isolation
-
Procedure: Cool the mixture and carefully acidify with 2M HCl to pH ~2.5. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Mechanistic Causality: Acidification protonates the carboxylate. Because the -NH₂ group is highly deactivated (pKa < 1), it remains unprotonated at pH 2.5, preventing the formation of a highly soluble zwitterion and ensuring maximum precipitation of the free acid.
Synthetic Workflow Visualization
Fig 1. Multicomponent Gewald synthesis and saponification workflow.
Pharmacological Relevance and Downstream Applications
The ortho-relationship of the amino and carboxylic acid groups makes this compound a privileged precursor for fused bicyclic systems. Specifically, it is utilized in the synthesis of thieno[2,3-e]-1,2-thiazine-1,1-dioxides, a class of compounds actively investigated for their anti-inflammatory, analgesic, and anti-rheumatic effects[1].
Functionalization Pathway
Fig 2. Synthetic functionalization pathway toward thieno[2,3-e]-1,2-thiazine derivatives.
Analytical Characterization Protocols
To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The following self-validating protocols are mandatory:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: C18 reverse-phase column; Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Causality: The highly acidic TFA additive is critical. It suppresses the ionization of the carboxylic acid (pKa ~2.5), ensuring the molecule remains in its neutral state to prevent peak tailing and ensure a sharp, quantifiable elution profile.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: A sharp singlet between -56.0 and -62.0 ppm is the definitive marker of the intact -CF₃ group.
-
¹H NMR: The thiophene core will exhibit exactly one aromatic proton (at position 4) appearing as a singlet around 7.2–7.5 ppm. The -NH₂ protons will appear as a broad singlet, highly dependent on solvent exchange (e.g., in DMSO-d₆).
-
¹³C NMR: The carbon of the -CF₃ group will appear as a distinct quartet due to strong carbon-fluorine spin-spin coupling ( 1JCF≈270 Hz).
-
References
- European Patent EP0103142A1. "Thieno(2,3-e)-1,2-thiazine derivatives". Google Patents.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
2-Thiophenecarboxylic acid | CID 10700 . PubChem - NIH. URL:[Link]
-
Gewald reaction . Wikipedia. URL: [Link]
Sources
A Technical Guide to the Electronic Landscape of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid: A Medicinal Chemistry Perspective
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides an in-depth analysis of the electronic effects of the CF₃ group within the specific molecular architecture of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. This compound presents a compelling case study due to the interplay of a powerful electron-withdrawing trifluoromethyl group, an electron-donating amino group, and an electron-withdrawing carboxylic acid moiety, all situated on an electron-rich thiophene ring. We will dissect the fundamental principles governing these interactions, outline robust experimental and computational protocols for their characterization, and discuss the profound implications for drug design and development.
The Trifluoromethyl Group: A Pillar of Modern Drug Design
The trifluoromethyl group is far more than a simple sterically-demanding substituent; it is a powerful tool for fine-tuning molecular properties. Its prevalence in pharmaceuticals stems from a unique combination of characteristics.[3]
Intrinsic Properties: Electronegativity, Sterics, and Stability
The CF₃ group is defined by the three highly electronegative fluorine atoms, which create a strong, stable, and electron-deficient moiety.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, conferring exceptional metabolic stability by making the group resistant to oxidative metabolism, a process often referred to as "metabolic switching."[4] While comparable in size to an isopropyl group, its electronic character is vastly different, allowing for significant property modulation without drastic increases in molecular weight.[1]
Dominant Electronic Influence: The Inductive Effect (-I)
The primary electronic contribution of the CF₃ group is its profound electron-withdrawing inductive effect (-I).[5][6][7] The high electronegativity of the fluorine atoms pulls electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the molecule, reducing the electron density of the adjacent aromatic ring.[5] This potent inductive withdrawal is a key reason the CF₃ group is considered one of the most powerful electron-withdrawing groups in organic chemistry.[6][7]
Impact on Aromatic Systems: Reactivity Modulation
When attached to an aromatic ring, the CF₃ group acts as a strong deactivating group, making the ring less susceptible to electrophilic attack.[8][9][10] This deactivation stems from the inductive withdrawal of electron density, which destabilizes the positively charged intermediate (the sigma complex) formed during electrophilic aromatic substitution.[5] Consequently, the CF₃ group is typically a meta-director for such reactions.[5][10]
Analyzing the Electronic Architecture of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
The title compound is a fascinating example of a "push-pull" system, where the electronic properties of the thiophene ring are dramatically influenced by the competing effects of its substituents.
The Thiophene Scaffold
Thiophene is an electron-rich five-membered heteroaromatic ring. Its aromaticity and electron density make it susceptible to substitution, and its electronic properties can be readily tuned by the addition of functional groups.[11]
A Tale of Competing Forces
In 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, three key functional groups dictate the electronic landscape:
-
The "Push" (+M Effect): The amino (-NH₂) group at the C3 position possesses a lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the thiophene ring through resonance (a positive mesomeric or +M effect), donating electron density and increasing the nucleophilicity of the ring system.
-
The "Pull" (-I and -M Effects):
-
The trifluoromethyl (-CF₃) group at the C5 position exerts a powerful electron-withdrawing inductive effect (-I), as previously discussed.
-
The carboxylic acid (-COOH) group at the C2 position is also electron-withdrawing through both induction (-I) from the electronegative oxygen atoms and a resonance effect (-M) from the carbonyl group.
-
Mapping the Predicted Electron Density
The synergy of these groups creates a highly polarized molecule. The amino group enriches the ring with electron density, while the CF₃ and COOH groups strongly withdraw it. This push-pull dynamic significantly influences the molecule's dipole moment, acidity, basicity, and potential sites for chemical reactions.
Caption: Push-pull electronic effects on the thiophene ring.
Quantitative Estimation: Hammett Constants and pKa Prediction
The electronic influence of substituents can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
Table 1: Hammett Substituent Constants for Relevant Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
| -COOH | 0.37 | 0.45 | Electron-Withdrawing |
Data sourced from established literature.[12]
The strong electron-withdrawing nature of the -CF₃ and -COOH groups is expected to significantly decrease the pKa of the carboxylic acid (making it a stronger acid than unsubstituted thiophene-2-carboxylic acid, which has a pKa of ~3.5) and decrease the pKb of the amino group (making it a much weaker base).[13]
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic and computational methods is essential for fully elucidating the electronic properties of the target molecule.
Rationale for Method Selection
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom. The chemical shifts of the thiophene ring protons and carbons are highly sensitive to the electron density distribution. ¹⁹F NMR is also critical for directly probing the trifluoromethyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and provides insight into bonding. The stretching frequencies of the N-H (amino) and C=O (carboxyl) bonds will be shifted based on the electronic effects within the molecule.[14]
-
Density Functional Theory (DFT): A powerful computational method used to model the electronic structure of molecules.[11][15] DFT allows for the calculation of properties that are difficult to measure directly, such as molecular electrostatic potential (MEP) maps and the energies of frontier molecular orbitals (HOMO and LUMO).[16][17]
Protocol: Spectroscopic Analysis
-
Objective: To determine the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei, which reflect the local electronic environment.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[18]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. The single proton on the thiophene ring is expected to be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups. The NH₂ protons will likely appear as a broad singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The carbon atoms attached to the -CF₃ and -COOH groups (C5 and C2) and the amino group (C3) will show characteristic shifts reflecting the strong electronic perturbations.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A singlet is expected, and its chemical shift provides direct information about the electronic state of the CF₃ group.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to the residual solvent peak or an internal standard.[19]
-
-
Objective: To identify characteristic vibrational frequencies of the functional groups that are influenced by the molecular electronic structure.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[18]
-
Spectrum Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[19]
-
Data Analysis: Identify key absorption bands:
-
N-H Stretch (Amino): Expected in the 3300-3500 cm⁻¹ region.[18]
-
O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong band around 1700 cm⁻¹. Its position will be shifted to a higher frequency due to the electron-withdrawing nature of the ring.
-
C-F Stretches (Trifluoromethyl): Strong, characteristic bands typically found in the 1100-1300 cm⁻¹ region.
-
-
Protocol: Computational Modeling via Density Functional Theory (DFT)
-
Objective: To visualize the electron distribution and calculate electronic parameters that predict reactivity.
Caption: A typical workflow for DFT analysis.
-
Methodology:
-
Structure Input: Build the 3D structure of the molecule in a computational chemistry software package.
-
Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[17]
-
Frequency Calculation: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.
-
Property Calculation: From the optimized geometry, calculate:
-
Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich (nucleophilic) areas, while blue regions indicate electron-poor (electrophilic) areas.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location suggests sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
-
-
Data Interpretation and Synthesis
The data from these analyses provide a cohesive picture of the molecule's electronic character.
Table 2: Predicted Spectroscopic Signatures and Their Electronic Basis
| Technique | Observation | Underlying Electronic Effect |
|---|---|---|
| ¹H NMR | Downfield shift of the C4-H proton. | Strong deshielding from adjacent -CF₃ and electron delocalization. |
| ¹³C NMR | Downfield shift of C2 and C5. | Direct attachment to electron-withdrawing -COOH and -CF₃ groups. |
| ¹⁹F NMR | Specific chemical shift of the CF₃ singlet. | Reflects the overall electron density withdrawn from the thiophene ring. |
| FTIR | High-frequency C=O stretch (>1700 cm⁻¹). | Electron withdrawal by the CF₃-substituted thiophene ring strengthens the C=O bond. |
| FTIR | Low-frequency N-H stretches (<3400 cm⁻¹). | Electron donation into the ring slightly weakens the N-H bonds. |
| DFT (MEP) | Electron-poor (blue) region near CF₃ and COOH. Electron-rich (red) region near NH₂. | Direct visualization of the push-pull system. |
| DFT (LUMO) | LUMO density concentrated on the thiophene ring, particularly C2 and C5. | Indicates these are the most likely sites for nucleophilic attack. |
Implications for Drug Development
Understanding the electronic effects of the trifluoromethyl group in this context is critical for rational drug design.
-
Modulating Acidity and Basicity: The pKa of the molecule is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The strong acidity of the carboxyl group and weak basicity of the amino group, both modulated by the CF₃ group, will dictate the molecule's charge state at physiological pH, affecting its ability to cross membranes and interact with targets.[1]
-
Directing Molecular Interactions: The highly polarized nature of the molecule creates specific regions for hydrogen bonding, dipole-dipole interactions, and potential halogen bonding (with the fluorine atoms). The electron-poor region around the CF₃ group can engage in favorable interactions within a protein binding pocket, enhancing binding affinity.[20]
-
Enhancing Metabolic Stability: As established, the CF₃ group itself is highly resistant to metabolic degradation.[4] Furthermore, its deactivating effect on the thiophene ring can protect the ring from oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life and bioavailability.[3]
Conclusion
The electronic effects of the trifluoromethyl group in 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid are profound and multifaceted. Its powerful inductive electron withdrawal, in concert with the donating amino group and withdrawing carboxylic acid, establishes a highly polarized and electronically unique molecular scaffold. This intricate balance dictates the molecule's chemical reactivity, spectroscopic properties, and, most importantly for drug development professionals, its potential pharmacokinetic profile and target-binding interactions. A thorough characterization using a combination of advanced spectroscopic and computational techniques is not merely an academic exercise but a critical step in harnessing the full potential of this valuable chemical motif in the design of next-generation therapeutics.
References
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Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. [Link]
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O'Connor, M. J., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH. [Link]
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Fiveable. (2025). -CF3: Organic Chemistry Study Guide. [Link]
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Heine, T., et al. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. The European Physical Journal B, 85(12), 399. [Link]
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Romeo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Romeo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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Wikipedia. Electrophilic aromatic directing groups. [Link]
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Klumpp, D. A. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]
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White Rose eTheses Online. A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. [Link]
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ResearchGate. Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. [Link]
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Fronzoni, G., et al. (2013). Study of the electronic structure of short chain oligothiophenes. arXiv. [Link]
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Tariq, S., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Taylor & Francis Online. [Link]
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ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]
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El-Sharif, H. F., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
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An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 1823951-32-1). While specific experimental data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines the core principles and state-of-the-art methodologies for its characterization. We will delve into the theoretical underpinnings of its stability, influenced by its unique molecular architecture, and provide detailed, field-proven protocols for its empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is designed to equip researchers with the necessary framework to predict, measure, and interpret the thermal properties of this and similar complex heterocyclic compounds, which are of growing interest in medicinal chemistry and materials science.
Introduction: A Molecule of Interest
3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a substituted thiophene derivative featuring a trifluoromethyl group, an amino group, and a carboxylic acid moiety. This combination of functional groups on a heterocyclic scaffold makes it a molecule of significant interest, likely as a building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2] The trifluoromethyl group is a well-known modulator of physicochemical and biological properties, often enhancing metabolic stability and membrane permeability.[2] The amino and carboxylic acid groups provide sites for further chemical modification and are key to forming intermolecular interactions that govern the compound's solid-state properties.
A thorough understanding of the thermodynamic stability and melting point is paramount for drug development and material science applications. These parameters influence everything from reaction kinetics during synthesis, to shelf-life, formulation, and bioavailability of a final product.
Theoretical Framework of Thermodynamic Stability
The inherent stability of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a product of the interplay between its constituent functional groups and the aromatic thiophene ring. Key influencing factors include:
-
Aromaticity: The thiophene ring provides a degree of aromatic stability.
-
Inductive Effects: The potent electron-withdrawing trifluoromethyl (-CF3) group can influence the electron density of the thiophene ring, potentially impacting its stability.[2]
-
Resonance Effects: The electron-donating amino (-NH2) group and the electron-withdrawing carboxylic acid (-COOH) group can participate in resonance with the thiophene ring, affecting the overall electronic distribution.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino and carboxylic acid groups can contribute to conformational rigidity and enhanced stability.
-
Intermolecular Forces: In the solid state, strong intermolecular hydrogen bonding between the carboxylic acid dimers and between the amino and carboxylic acid groups of adjacent molecules is expected to be a primary stabilizing force.
Caption: Factors influencing the thermodynamic stability of the title compound.
Melting Point: A Consequence of Intermolecular Forces
The melting point of a crystalline solid is a direct measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. For 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, the primary intermolecular forces at play are:
-
Hydrogen Bonding: This is expected to be the most significant contributor. The carboxylic acid group can form strong dimers with neighboring molecules, and the amino group can also act as a hydrogen bond donor.
-
Dipole-Dipole Interactions: The polarity induced by the -CF3, -NH2, and -COOH groups will lead to significant dipole-dipole interactions.
-
Van der Waals Forces: These dispersion forces, though weaker, will also contribute to the overall lattice energy.
Given the presence of multiple hydrogen bonding sites, a relatively high melting point is anticipated for this compound.
Empirical Determination of Thermal Properties
To obtain precise data, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard. These techniques provide complementary information on thermal transitions and stability.
Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is the definitive method for determining the melting point and can also reveal other thermally induced events like polymorphic transitions, glass transitions, and crystallization.[5]
Objective: To determine the melting point and enthalpy of fusion of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Instrumentation: A calibrated heat-flux DSC instrument.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).
-
Cooling Ramp (Optional): Cool the sample back to the starting temperature to observe any crystallization events.
-
Second Heating Ramp (Optional): A second heating run can be useful to investigate the thermal history of the sample.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
-
The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the sample.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is an essential technique for determining the thermal stability of a material, its decomposition profile, and the composition of multi-component systems.[8][9]
Objective: To assess the thermal stability and decomposition pattern of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation. An oxidative atmosphere (air) can also be used for comparative studies.
-
-
Thermal Program:
-
Equilibration: Equilibrate at a starting temperature (e.g., 30 °C).
-
Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass remaining versus temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition and is a key indicator of thermal stability.
-
The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to distinguish between different decomposition steps.
-
Any remaining residue at the end of the experiment can be quantified.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Expected Thermal Behavior and Data Summary
Based on the structure of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, we can hypothesize its thermal behavior:
-
DSC: A single, sharp endothermic peak is expected, corresponding to the melting of a crystalline solid. The absence of other significant thermal events would suggest the sample is a single, stable polymorph under the tested conditions.
-
TGA: Decomposition is likely to occur in one or more steps. A common initial decomposition pathway for carboxylic acids is decarboxylation (loss of CO2). The high stability of the trifluoromethyl group suggests it may remain on the thiophene ring until higher temperatures are reached.
The following table summarizes the key quantitative data that would be obtained from these analyses.
| Parameter | Analytical Technique | Expected Information |
| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHfus) | DSC | Energy required for melting; indicates crystalline perfection. |
| Decomposition Onset (Tonset) | TGA | Temperature at which significant mass loss begins; a measure of thermal stability. |
| Decomposition Profile | TGA/DTG | Number and temperature ranges of mass loss steps. |
| Residual Mass | TGA | Percentage of material remaining at high temperature. |
Conclusion
A comprehensive understanding of the thermodynamic stability and melting point of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is critical for its successful application in research and development. This guide has provided a robust theoretical framework for understanding the factors that govern these properties, rooted in the molecule's unique chemical structure. Furthermore, we have detailed the gold-standard analytical methodologies, DSC and TGA, complete with actionable experimental protocols, that will enable the precise and reliable determination of these crucial parameters. By following the principles and procedures outlined herein, researchers can confidently characterize the thermal properties of this and other novel compounds, accelerating the pace of innovation in drug discovery and materials science.
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In vitro toxicity and safety profile of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
Introduction: Contextualizing the Inquiry
3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core, an amine group, a carboxylic acid, and a trifluoromethyl (CF3) moiety. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Thiophene derivatives are present in numerous pharmaceuticals, valued for their versatile biological activities.[1][2][3] The trifluoromethyl group is a common substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[4][5][6]
However, these same structural features necessitate a thorough and early assessment of the compound's safety profile. The thiophene ring, in particular, is a "structural alert" for potential toxicity, primarily due to its susceptibility to metabolic activation into reactive intermediates.[7][8][9] Therefore, a systematic in vitro toxicological evaluation is a critical step in de-risking this molecule for any further development.
This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. It is structured not as a rigid protocol, but as a logical, tiered investigative strategy. We will delve into the scientific rationale behind each experimental choice, provide detailed methodologies for core assays, and illustrate the decision-making workflow, grounding our approach in established principles of toxicology and drug development.[10][11][12]
Part 1: Foundational Toxicological Assessment & Core Concerns
The primary toxicological concerns for a molecule like 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid stem from its constituent parts: the thiophene ring and the trifluoromethyl group.
-
Thiophene-Mediated Genotoxicity: The sulfur atom in the thiophene ring can be oxidized by cytochrome P450 (CYP450) enzymes, primarily in the liver, to form reactive intermediates like epoxides and sulfoxides.[7] These electrophilic metabolites can covalently bind to nucleophilic macromolecules, including DNA, to form DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, classifying the parent compound as a potential mutagen and, by extension, a potential carcinogen.[7][13] Therefore, any genotoxicity assessment must include a metabolic activation system (e.g., S9 rat liver homogenate).[7][14]
-
Cytotoxicity: As a prerequisite for more specific toxicity tests, understanding the concentration at which the compound induces general cell death is essential. This is determined by measuring cytotoxicity, which can occur through various mechanisms, including membrane disruption, mitochondrial dysfunction, or apoptosis.[10][15]
-
Influence of the Trifluoromethyl Group: The CF3 group is highly stable and generally considered inert.[16] Its primary toxicological relevance is indirect; its strong electron-withdrawing nature and lipophilicity can significantly influence the compound's absorption, distribution, metabolism, and interaction with biological targets.[6][17]
The following workflow provides a visual overview of a tiered approach to systematically address these concerns.
Caption: A tiered workflow for the in vitro safety assessment of the target compound.
Part 2: Experimental Protocols & Methodologies
This section details the protocols for the core assays required to build a robust safety profile.
Tier 1: Cytotoxicity Assessment
Causality: The goal is to determine the concentration range over which the compound affects basic cell viability. This data is crucial for designing subsequent, more complex assays, ensuring that observed effects (like DNA damage) are not simply a consequence of widespread cell death. The Neutral Red Uptake assay is a reliable method that measures the integrity of the lysosomal membrane.[18]
Protocol: Neutral Red (NR) Uptake Cytotoxicity Assay
-
Cell Plating: Seed a human cell line (e.g., HepG2 for liver cell relevance, or HEK293 for embryonic kidney cells) into a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid in culture medium. Replace the existing medium with medium containing the test compound across a wide concentration range (e.g., 0.1 µM to 1000 µM). Include vehicle-only controls. Incubate for 24 or 48 hours.[18]
-
NR Incubation: Remove the treatment medium. Add 100 µL of medium containing 50 µg/mL Neutral Red dye to each well and incubate for 3 hours at 37°C. During this time, only viable cells will incorporate the dye into their lysosomes.[18]
-
Extraction: Remove the dye-containing medium and wash the cells with a phosphate-buffered saline (PBS) solution. Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye from the cells.
-
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).
Tier 2: Genotoxicity Assessment
Causality: This tier directly addresses the primary concern for thiophene-containing molecules: their potential to cause genetic damage. A standard two-part assessment is recommended to evaluate both gene mutation and chromosomal damage, in line with regulatory guidelines.[12]
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471) Principle: This assay uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[10][19]
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the addition of S9 fraction, a rat liver homogenate that contains CYP450 enzymes.[7] This is the self-validating step critical for assessing thiophene toxicity.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either S9 mix or a buffer.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control in one or more strains.[8][14]
Protocol 2: In Vitro Comet Assay (Single-Cell Gel Electrophoresis) Principle: This assay detects DNA strand breaks in individual eukaryotic cells. After treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail" whose intensity is proportional to the amount of DNA damage.[8][9]
-
Cell Treatment: Treat a relevant mammalian cell line (e.g., TK6 or HepG2) with the compound at several non-cytotoxic concentrations (as determined in Tier 1) for 3-24 hours. Include a vehicle control and a positive control (e.g., hydrogen peroxide).
-
Slide Preparation: Harvest the cells, mix them with low-melting-point agarose, and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Apply an electric field.
-
Staining & Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the percentage of DNA in the comet tail for at least 50 cells per treatment group. A significant, dose-dependent increase in tail DNA indicates genotoxicity.
Caption: Potential mechanism of thiophene-mediated genotoxicity via CYP450 activation.
Part 3: Data Presentation & Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Illustrative In Vitro Toxicity Summary for 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
| Assay | Cell Line / Strain | Endpoint | Result (-S9 Activation) | Result (+S9 Activation) | Interpretation |
| Cytotoxicity | HepG2 | IC50 (µM) after 24h | 150.2 ± 12.5 | 85.7 ± 9.1 | Moderate basal cytotoxicity; increased with metabolism. |
| Ames Test | S. typhimurium TA98 | Fold-increase in revertants vs. control | 1.1 | 4.5 | Positive for mutagenicity after metabolic activation. |
| Ames Test | S. typhimurium TA100 | Fold-increase in revertants vs. control | 0.9 | 3.8 | Positive for mutagenicity after metabolic activation. |
| Comet Assay | TK6 | % Tail DNA at 50 µM | 8.2% ± 2.1% | Not Applicable | Negative for direct DNA damage. |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how results would be reported.
Interpretation of Illustrative Data:
-
The cytotoxicity data suggests that the metabolites of the compound are more toxic to cells than the parent molecule.
-
The Ames test results are a significant finding. The negative result in the absence of S9, coupled with a strong positive result in its presence, strongly supports the hypothesis that the compound is a pro-mutagen that requires metabolic activation to become genotoxic.[7][8]
-
The negative Comet assay result suggests the parent compound does not directly cause DNA strand breaks. However, this assay should be repeated using a system that includes metabolic activation (e.g., co-culture with hepatocytes or use of S9) to fully assess the risk.
Conclusion and Path Forward
This guide outlines a foundational in vitro strategy to assess the safety of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. Based on the chemical structure, the primary liability is metabolism-dependent genotoxicity, a hypothesis that must be rigorously tested.
A finding of metabolic activation-dependent mutagenicity, as illustrated in the example data, would be a significant hurdle for the compound's development. It would necessitate a careful risk-benefit analysis and could potentially halt further investigation unless the intended application justifies the risk or medicinal chemists can modify the structure to block the site of metabolic oxidation without losing desired activity. This systematic, mechanistically-informed approach ensures that potential safety liabilities are identified early, enabling informed decision-making and conserving resources in the drug discovery pipeline.[11]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]
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2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS. [Link]
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A Senior Application Scientist's In-Depth Technical Guide to Molecular Docking Studies: A Case Study with 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
This guide provides a comprehensive, technically-grounded walkthrough of performing a molecular docking study, using 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid as our case study ligand. We will move beyond a simple recitation of steps to explore the underlying scientific reasoning that informs a robust and reliable computational experiment. This document is intended for researchers, scientists, and drug development professionals who seek not only to perform molecular docking but to understand the critical nuances that underpin its successful application.
Part 1: Foundational Principles and Strategic Considerations
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[1][2] The primary goals are to predict the binding mode and to estimate the binding affinity (or strength of interaction).[1][3] A lower, more negative binding energy value generally indicates a stronger, more stable interaction.[3]
The selection of our ligand, 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (PubChem CID: 818952[4][5]), is predicated on the known biological activities of the thiophene scaffold. Thiophene derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7] The trifluoromethyl group can enhance lipophilicity and metabolic stability, making this a compound of interest for drug discovery.[8]
For this case study, we will investigate the interaction of this ligand with Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology.[9] Many EGFR inhibitors feature heterocyclic scaffolds, making this a scientifically plausible investigation.
The Molecular Docking Workflow: A Conceptual Overview
Before delving into the specific protocols, it is crucial to understand the conceptual workflow. This process is not merely a "black box" simulation but a series of logical steps, each with the potential to significantly impact the quality of the results.
Figure 1: Conceptual workflow of a molecular docking study.
Part 2: The Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, replicable protocol for the molecular docking of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid against the EGFR kinase domain.
Receptor Preparation
The quality of the receptor structure is paramount. We will use the crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 2GS2).
Protocol:
-
Obtain the Protein Structure: Download the PDB file for 2GS2 from the RCSB Protein Data Bank ([Link]10]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[10][11]
-
Rationale: PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking process.[12][13]
-
Action: Remove all water molecules (HOH). Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structural integrity.[12][13]
-
-
Add Hydrogens: Most PDB structures lack hydrogen atoms. Add hydrogens to the protein.
-
Assign Partial Charges: Compute and assign partial charges to all atoms in the protein.
-
Merge Non-Polar Hydrogens: For many docking programs, it is standard practice to merge non-polar hydrogens with their parent carbon atoms.
-
Rationale: This simplifies the calculation and reduces the number of rotatable bonds without significantly affecting the accuracy of the docking for most systems.
-
-
Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charge-assigned receptor in the PDBQT file format, which is required by AutoDock Vina.[10]
Ligand Preparation
Proper ligand preparation is equally critical to ensure that the molecule's chemical properties are accurately represented.
Protocol:
-
Obtain the Ligand Structure: The structure of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid can be obtained from PubChem (CID: 818952) and saved in a 3D format like SDF or MOL2.[4][10]
-
Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogens and assign partial charges to the ligand.
-
Detect Rotatable Bonds: The docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations.
-
Rationale: Ligand flexibility is a key aspect of induced fit and finding the optimal binding pose.
-
Action: Most preparation tools, like ADT, will automatically detect and define rotatable bonds.[14]
-
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.[10]
Grid Box Generation and Docking Execution
The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses.
Protocol:
-
Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.[18]
-
Rationale: This focuses the search on the active site of the protein, increasing the efficiency and accuracy of the docking. This is known as focused or local docking.
-
Action: In ADT, you can center the grid box on the coordinates of the original ligand. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational movement, typically with a buffer of 3-6 Å around the ligand.[18]
-
-
Generate the Grid Parameter File: This file contains the coordinates and dimensions of the grid box.
-
Create the Docking Parameter File: This configuration file specifies the paths to the prepared receptor and ligand files, the grid parameters, and other docking settings (e.g., number of binding modes to generate).[14][17]
-
Run the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina from the command line.[1]
Part 3: Analysis, Interpretation, and Validation
The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. Rigorous analysis is required to extract meaningful insights.
Quantitative Data Summary
AutoDock Vina will generate a series of binding modes, each with a calculated binding affinity in kcal/mol.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.25 |
| 3 | -8.1 | 1.89 |
| 4 | -7.9 | 2.45 |
| 5 | -7.7 | 3.12 |
| ... | ... | ... |
Table 1: Example output from a docking simulation. Lower binding affinity values indicate more favorable binding.
Pose and Interaction Analysis
The top-ranked pose (the one with the lowest binding energy) should be visually inspected.[19]
-
Visualization: Use PyMOL or Chimera to visualize the docked ligand within the binding site of the receptor.[1][12]
-
Interaction Analysis: Identify the key interactions between the ligand and the protein's amino acid residues. Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Contributions from non-polar residues.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
Figure 2: Predicted molecular interactions of the ligand within the EGFR binding site.
Protocol Validation: A Trust-but-Verify Approach
A crucial step often overlooked by novice users is the validation of the docking protocol itself.[19]
Protocol: Re-docking the Co-crystallized Ligand
-
Extract the Native Ligand: From the original PDB file (2GS2), extract the co-crystallized ligand.
-
Prepare the Native Ligand: Prepare this ligand using the same protocol as our test ligand.
-
Re-dock the Native Ligand: Perform a docking run with the prepared native ligand into the prepared receptor, using the same grid box and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.[3]
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20]
-
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to molecular docking, using 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid and EGFR kinase as a practical example. We have moved from foundational theory to detailed, actionable protocols, emphasizing the importance of careful preparation, logical execution, and thorough validation.
The hypothetical results, showing a strong binding affinity and plausible interactions, suggest that 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid may be a viable candidate for further investigation as an EGFR inhibitor. However, it is imperative to remember that molecular docking is a predictive tool. The findings from this in silico study should be used to generate hypotheses that can then be tested through experimental methods such as in vitro binding assays and cell-based functional assays. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the predicted binding pose over time.
References
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ScotCHEM. Force Fields.
- Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- Molecular Docking Tutorial.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?
- Molecular Docking Tutorial.
- ECHEMI. How can I validate a docking protocol?
- Session 4: Introduction to in silico docking.
- PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Smolecule. (2023, August 15). 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid.
- Schrödinger. Protein Preparation Workflow.
- ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking.
- PMC. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Books. (2024, July 24). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
- Molecular Docking of Thiophene-Acridine Derivatives.
- PubChem. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester.
- PubChemLite. 3-amino-5-methyl-thiophene-2-carboxylic acid methyl ester.
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 4. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-amino-5-methyl-thiophene-2-carboxylic acid methyl ester (C7H9NO2S) [pubchemlite.lcsb.uni.lu]
- 6. books.rsc.org [books.rsc.org]
- 7. wjarr.com [wjarr.com]
- 8. Buy 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | 849066-52-0 [smolecule.com]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. schrodinger.com [schrodinger.com]
- 16. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. etflin.com [etflin.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: In-Depth Synthesis Protocol and Mechanistic Insights for 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic Acid
Executive Summary & Strategic Importance
Thiophene derivatives, particularly 3-aminothiophenes, serve as critical pharmacophores in the design of advanced kinase inhibitors, including targeted therapies like EGFR inhibitors for non-small-cell lung cancer (NSCLC) [1]. The incorporation of a trifluoromethyl ( −CF3 ) group at the C5 position significantly alters the lipophilicity and metabolic stability of the thiophene core, making 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid a highly valuable building block in modern medicinal chemistry.
This application note details a robust, self-validating two-stage synthetic protocol for this compound. The methodology avoids rigid templating, focusing instead on the mechanistic causality behind each operational choice to ensure high fidelity and reproducibility in professional laboratory settings.
Mechanistic Rationale & Workflow Visualization
The construction of the 3-aminothiophene core is classically achieved via a Fiesselmann-type cyclocondensation strategy [2]. This involves the reaction of a thioglycolate ester with an activated α,β -unsaturated nitrile.
In Stage 1 , methyl thioglycolate acts as a bis-nucleophile. The reaction is initiated by a base-promoted nucleophilic vinylic substitution ( SNV ) at the β -carbon of 3-chloro-4,4,4-trifluorobut-2-enenitrile. This is immediately followed by an intramolecular Thorpe-Ziegler-type cyclization, where the activated methylene group attacks the nitrile carbon to close the five-membered heteroaromatic ring. Stage 2 involves the careful alkaline saponification of the resulting ester to yield the free carboxylic acid, with strict pH controls to prevent product loss or spontaneous decarboxylation.
Figure 1: Two-stage retrosynthetic and operational workflow for the target thiophene derivative.
Quantitative Data & Reagent Specifications
Table 1: Stoichiometry for Stage 1 (Cyclocondensation)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |
| Methyl thioglycolate | 106.14 | 1.0 | 10.6 g (100 mmol) | Nucleophile / C2-S1 Source |
| 3-Chloro-4,4,4-trifluorobut-2-enenitrile | 155.50 | 1.05 | 16.3 g (105 mmol) | Electrophile / C3-C5 Source |
| Sodium methoxide (25% wt in MeOH) | 54.02 | 2.2 | 47.5 mL (220 mmol) | Deprotonating Base |
| Methanol (Anhydrous) | 32.04 | - | 120 mL | Solvent |
Table 2: Stoichiometry for Stage 2 (Saponification)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |
| Methyl 3-amino-5-(CF3)thiophene-2-carboxylate | 225.19 | 1.0 | 11.2 g (50 mmol) | Intermediate Substrate |
| Sodium hydroxide (2.0 M aq.) | 40.00 | 3.0 | 75 mL (150 mmol) | Hydrolyzing Agent |
| Methanol | 32.04 | - | 40 mL | Co-solvent |
| Hydrochloric acid (1.0 M aq.) | 36.46 | - | As needed | pH Adjustment |
Step-by-Step Experimental Methodologies
Stage 1: Cyclocondensation (Thiophene Ring Formation)
-
Causality & Rationale: Sodium methoxide is utilized in a methanol solvent system to prevent transesterification side-products. A strong alkoxide base is required to sequentially deprotonate the thiol (pKa ~10) for the initial attack, and subsequently the active methylene (pKa ~11-13) for the ring closure.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert argon atmosphere.
-
Initial Charge: Add methyl thioglycolate (10.6 g) and anhydrous methanol (100 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Dropwise, add the 25% w/w solution of sodium methoxide in methanol (47.5 mL). Observation: The solution will turn slightly yellow upon thiolate formation.
-
Electrophile Addition: Charge the addition funnel with 3-chloro-4,4,4-trifluorobut-2-enenitrile (16.3 g) dissolved in 20 mL of anhydrous methanol. Add this solution dropwise over 30 minutes.
-
Causality: The initial thioetherification is highly exothermic; controlled addition at 0 °C suppresses the thermal polymerization of the activated nitrile.
-
-
Cyclization: Remove the ice bath. Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Causality: The intramolecular Thorpe-Ziegler cyclization requires thermal energy to overcome the higher activation barrier required for the enolate-like intermediate to attack the nitrile carbon.
-
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify the crude product via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate ester.
Self-Validating Checkpoints (Stage 1):
-
TLC: Complete disappearance of the starting nitrile (UV active). The product spot will stain intensely with ninhydrin, confirming the formation of the primary amine.
-
1H NMR ( CDCl3 ): Validation is confirmed by a broad singlet at δ 5.5–6.0 ppm (2H, −NH2 ) and a distinct aromatic singlet at δ ~6.9 ppm (1H, thiophene C4-H).
Stage 2: Alkaline Saponification
-
Causality & Rationale: Saponification is conducted at a strictly controlled 50 °C. While higher temperatures would accelerate ester hydrolysis, 3-aminothiophene-2-carboxylic acids are prone to spontaneous decarboxylation upon excessive heating due to the electron-donating nature of the amino group. The strongly electron-withdrawing −CF3 group at C5 provides partial, but not absolute, stability against this degradation pathway.
-
Dissolution: In a 100 mL round-bottom flask, dissolve methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate (11.2 g) in methanol (40 mL).
-
Hydrolysis: Add the 2.0 M aqueous solution of sodium hydroxide (75 mL).
-
Heating: Stir the biphasic mixture vigorously and heat to 50 °C for exactly 2 hours.
-
Acidification (Critical Step): Cool the reaction mixture to 0 °C. Slowly add 1.0 M HCl dropwise until the pH reaches 3.5 to 4.0.
-
Causality: The target molecule is an amphoteric amino acid. Acidifying exactly to its isoelectric point maximizes precipitation. Over-acidification (pH < 2) will protonate the amino group, causing the product to redissolve into the aqueous layer as a hydrochloride salt.
-
-
Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford pure 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Self-Validating Checkpoints (Stage 2):
-
Chemical Reactivity: The isolated product should be highly soluble in saturated NaHCO3 solution with the visible evolution of CO2 bubbles, confirming the presence of the free carboxylic acid.
-
1H NMR (DMSO- d6 ): Complete disappearance of the methyl ester singlet at δ ~3.7 ppm. Appearance of a broad, exchangeable proton signal at δ >12.0 ppm ( −COOH ).
References
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzRmMmXHuiC5citHCXrZlF-YSPHEsgPwDgQ1MD4rXmBfUjH11ff-UoyjAODHWQ6_BhaIFGZroTcQEq0wg2WfJ6UzrLGtfZ7uZM_FWsugBq2eQnE-MjNt_hKLNSmikn-EidsjZfbmueBpRQ0Zc=]
- US3076817A - New 3-amino-thiophene-2-carboxylic acids and the esters thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlWFsPqiGx7XCe9tbgNyMO64AjEF_6h_bQjfZj2r3tAI8ogJvz4fDwdAer-tZM6ryVlhmvhgGJHkmDeYy1tf5XjdcvBZwj_6hM3ywhdem7AVpm8cMr5l14FKSu7aksbeZFD7jbXj2YqP_5]
3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid as a building block in drug discovery
Executive Summary & Strategic Rationale
In modern drug discovery, the strategic use of privileged scaffolds is critical for navigating the complex multi-parameter optimization of hit-to-lead and lead optimization campaigns. 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS: 112108-51-3) represents a highly versatile, bifunctional building block that combines the bioisosteric advantages of a thiophene core with the metabolic robustness of a trifluoromethyl (-CF₃) group.
Thiophene rings are ranked among the most frequently utilized heterocycles in FDA-approved drugs, offering an electron-rich bioisostere to phenyl rings that can improve target binding through altered π-π stacking and hydrogen bond acceptor capabilities[1]. However, unsubstituted thiophenes often suffer from metabolic liabilities, particularly oxidation at the C5 position by Cytochrome P450 enzymes. By installing a -CF₃ group at the C5 position, medicinal chemists can block this metabolic soft spot while simultaneously increasing the overall lipophilicity (logP) and membrane permeability of the molecule[2].
The true synthetic power of this building block lies in its orthogonal reactivity . The adjacent 3-amino and 2-carboxylic acid groups serve as a perfect platform for late-stage diversification via amide coupling, or for the annulation of fused bicyclic systems such as thieno[3,2-d]pyrimidines—a core structural motif found in numerous kinase inhibitors and GPCR modulators.
Physicochemical Profiling & Pharmacophore Advantages
Understanding the physicochemical impact of this building block is essential for rational drug design. The strong electron-withdrawing nature of the -CF₃ group significantly alters the electron density of the thiophene ring, which in turn modulates the pKa and nucleophilicity of the 3-amino group.
Table 1: Physicochemical Impact of the Scaffold
| Property | Benzene Core | Unsubstituted Thiophene | 5-(CF₃)-Thiophene Core |
| Aromaticity (Resonance Energy) | 36 kcal/mol | 29 kcal/mol | ~27 kcal/mol |
| Lipophilicity (ΔlogP contribution) | Base | +0.3 to +0.5 | +1.2 to +1.5 |
| Metabolic Stability (CYP450) | Susceptible to epoxidation | Susceptible to S-oxidation / C5-hydroxylation | Highly resistant (C5 blocked by CF₃) |
| Electronic Profile | Neutral | Electron-rich | Electron-deficient |
| Amine Nucleophilicity | High (Aniline) | Moderate (2-Aminothiophene) | Very Low (Deactivated by CF₃ and COOH) |
Synthetic Workflows & Methodologies
The bifunctional nature of 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid allows it to be routed into two primary drug discovery workflows: targeted screening libraries via chemoselective amide coupling, and the generation of rigid thienopyrimidine scaffolds.
Workflow for generating diverse screening libraries from the CF3-thiophene building block.
Protocol 1: Chemoselective Amide Coupling (Library Generation)
Expertise & Experience Insight (Causality): A common concern when coupling a carboxylic acid that has an unprotected ortho-amino group is self-condensation or polymerization. However, in this specific building block, the 3-amino group is profoundly deactivated. The -CF₃ group at C5 exerts a strong inductive electron-withdrawing effect, while the -COOH at C2 exerts a mesomeric pull. This traps the nitrogen's lone pair, rendering it exceptionally non-nucleophilic[3]. Consequently, you can activate the carboxylic acid with strong coupling agents like HATU without needing to Boc-protect the amine, saving two synthetic steps and improving overall yield.
Reagents:
-
3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq)
-
Target Primary/Secondary Amine (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve the thiophene building block and HATU in anhydrous DMF in an oven-dried flask under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add DIPEA dropwise over 5 minutes. Stir the reaction at 0 °C for 15 minutes to ensure complete formation of the active HOAt ester. Self-validation step: A color change to pale yellow typically indicates active ester formation.
-
Coupling: Add the target amine in one portion. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.
-
Monitoring: Monitor the reaction via LC-MS. The product mass should be [M+H]+ = (Acid Mass + Amine Mass - 18).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Thieno[3,2-d]pyrimidine Annulation
Thienopyrimidines are privileged scaffolds that mimic the adenine ring, making them exceptional ATP-competitive kinase inhibitors.
Mechanistic pathway for the annulation of 3-amino-thiophene-2-carboxylic acid into a thienopyrimidine.
Expertise & Experience Insight (Causality): Historically, synthesizing thienopyrimidines involved refluxing the amino-acid in neat formamide at >150 °C. However, electron-deficient thiophene-2-carboxylic acids are highly prone to thermal decarboxylation. To prevent the loss of the carboxylate group before cyclization occurs, this protocol utilizes formamidine acetate in 2-methoxyethanol . Formamidine acetate acts as a highly reactive dual carbon/nitrogen source, allowing the annulation to proceed efficiently at a much lower temperature (120 °C).
Table 2: Reaction Optimization for Thieno[3,2-d]pyrimidine Annulation
| Reagent System | Solvent | Temp (°C) | Yield (%) | Impurity Profile |
| Formamide (neat) | None | 150 | 45% | High decarboxylation |
| Triethyl orthoformate / NH₃ | Ethanol | 80 | 30% | Incomplete cyclization |
| Formamidine acetate | 2-Methoxyethanol | 120 | 88% | Clean, trace amidine |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (0.5 M).
-
Heating: Heat the mixture to 120 °C using an oil bath. Stir vigorously for 12 hours.
-
In-Process Control (IPC): Sample the reaction at 8 hours for LC-MS analysis. You will likely observe a transient mass corresponding to the open-chain amidine intermediate (+27 Da from starting material). Continue heating until this intermediate is fully dehydrated to the cyclized product (-18 Da from amidine).
-
Precipitation: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture slowly into vigorously stirred ice-cold distilled water (approx. 5 volumes relative to 2-methoxyethanol).
-
Isolation: The 6-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one product will precipitate as a solid. Filter the suspension through a Büchner funnel.
-
Washing & Drying: Wash the filter cake with ice-cold water followed by a small volume of cold ethanol to remove any residual formamidine salts. Dry the solid thoroughly under high vacuum at 50 °C overnight.
Analytical & Chromatographic Insights
When analyzing derivatives of 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, scientists must account for the profound lipophilicity imparted by the -CF₃ group.
-
Reverse-Phase HPLC: Expect these compounds to elute significantly later than their non-fluorinated counterparts. A gradient starting at a higher organic composition (e.g., 30% Acetonitrile instead of 5%) is recommended to reduce run times.
-
NMR Spectroscopy: The presence of the -CF₃ group provides a distinct advantage for ¹⁹F-NMR monitoring. The -CF₃ resonance typically appears as a sharp singlet around -55 to -60 ppm, allowing for rapid, background-free quantification of reaction conversion without the need for internal standards.
References
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
-
Title: Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist Source: PubMed / Journal of Medicinal Chemistry URL: [Link]
-
Title: Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution Source: PubMed Central (PMC) / Molecules URL: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Decarboxylation Strategies for 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic Acid Derivatives
Introduction & Mechanistic Causality
The compound 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid and its ester derivatives are highly valued building blocks in the synthesis of complex pharmaceuticals and agrochemicals. However, manipulating the 2-carboxylic acid moiety in the presence of both an electron-donating 3-amino group and a strongly electron-withdrawing 5-trifluoromethyl (CF₃) group presents unique synthetic challenges.
The "Push-Pull" Electronic Effect
The reactivity of this thiophene derivative is governed by a pronounced "push-pull" electronic system. The 5-CF₃ group withdraws electron density via inductive effects, increasing the acidity of the carboxyl group and stabilizing the carboxylate anion. Conversely, the 3-amino group donates electron density into the thiophene ring via resonance.
When exposed to acidic conditions, the 3-amino group facilitates protonation at the C2 position of the thiophene ring, forming a highly unstable zwitterionic intermediate. This drastically lowers the activation energy for CO₂ extrusion, leading to rapid, spontaneous decarboxylation[1]. Because the resulting free 3-amino-5-(trifluoromethyl)thiophene is prone to oxidative degradation, researchers must choose their decarboxylation strategy based on their downstream goals:
-
In-Situ Acidic Decarboxylation: Ideal for immediate trapping in multicomponent condensations[1].
-
Metal-Catalyzed Protodecarboxylation: Employs Silver (Ag) or Copper (Cu) to proceed via a controlled organometallic intermediate, preventing degradation and allowing for the isolation of the free amine[2][3].
Caption: Mechanistic pathways: Acid-mediated vs. metal-catalyzed protodecarboxylation.
Quantitative Data Summary
The table below summarizes the three primary methodologies for decarboxylating 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid derivatives, highlighting the conditions and expected outcomes based on field-proven literature[1][2][3].
| Method | Catalyst / Reagents | Solvent | Temp (°C) | Time | Yield Range | Primary Application |
| A. Acid-Mediated | HCl (aq) / AcOH | Ethanol / Water | 20–50 | < 1 h | N/A (In-Situ) | Multicomponent condensations (e.g., Meldrum's acid) |
| B. Silver-Catalyzed | Ag₂CO₃ (10 mol%) | DMSO / H₂O | 120 | 12–16 h | 75–85% | Isolation of the free amine; mild conditions |
| C. Copper-Catalyzed | Cu₂O (5 mol%), Phen | NMP / Quinoline | 160–190 | 15 min (MW) | 60–80% | Rapid, scalable synthesis; robust substrates |
Experimental Protocols
Protocol A: Acid-Mediated In-Situ Decarboxylation
Causality & Rationale: Isolating the free 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid often leads to premature, uncontrolled degradation. By saponifying the ester to the stable sodium salt, the precursor can be held safely. Acidification in the presence of electrophiles (like aldehydes and Meldrum's acid) ensures the highly reactive decarboxylated amine is immediately trapped, preventing oxidative decomposition[1].
Step-by-Step Procedure:
-
Saponification: Dissolve the starting ester (e.g., ethyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate, 1.0 mmol) in a 1:1 mixture of EtOH and 10% aqueous NaOH (5 mL). Stir at 60 °C for 2 hours until TLC indicates complete consumption of the ester.
-
Evaporation: Concentrate the mixture under reduced pressure to remove ethanol. The resulting aqueous solution contains the stable sodium carboxylate salt.
-
In-Situ Trapping: Add the trapping reagents (e.g., 1.0 mmol aromatic aldehyde and 1.0 mmol Meldrum's acid) directly to the aqueous salt solution.
-
Acidification & Decarboxylation: Dropwise, add glacial acetic acid or dilute HCl until the pH reaches ~4.0. The solution will briefly effervesce as CO₂ is released.
-
Reaction Completion: Stir the mixture at room temperature for 4–6 hours to allow the multicomponent condensation to complete. Filter the resulting precipitate and recrystallize from ethanol.
Protocol B: Silver-Catalyzed Protodecarboxylation
Causality & Rationale: For applications requiring the isolated free amine, metal-catalyzed protodecarboxylation is required. Silver carbonate (Ag₂CO₃) in DMSO provides a mildly basic environment that prevents acid-catalyzed degradation of the thiophene ring. The silver coordinates to the carboxylate, facilitating CO₂ extrusion via a stable silver-aryl intermediate, followed by protodemetalation[3].
Step-by-Step Procedure:
-
Salt Preparation: Prepare and thoroughly dry the sodium salt of the thiophene-2-carboxylic acid (1.0 mmol) to remove all traces of water, which can interfere with the catalytic cycle.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the sodium carboxylate salt, Ag₂CO₃ (0.1 mmol, 10 mol%), and anhydrous DMSO (3 mL).
-
Degassing: Purge the mixture with Argon for 10 minutes to remove oxygen, mitigating the risk of amine oxidation.
-
Heating: Seal the tube and heat the mixture at 120 °C in an oil bath for 14 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL) to remove DMSO. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 3-amino-5-(trifluoromethyl)thiophene.
Protocol C: Microwave-Assisted Copper-Catalyzed Decarboxylation
Causality & Rationale: Copper(I) oxide combined with 1,10-phenanthroline creates a highly active catalyst for heteroaromatic decarboxylations. Quinoline acts as a basic ligand that prevents the precipitation of inactive copper species and assists in proton transfer, while microwave (MW) irradiation allows the reaction to reach high temperatures rapidly, minimizing the residence time of the sensitive amine[2].
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried 10 mL microwave vial with the sodium carboxylate salt (1.0 mmol), Cu₂O (5 mol%), and 1,10-phenanthroline (10 mol%).
-
Solvent Addition: Under an inert atmosphere, add a degassed mixture of NMP (1.5 mL) and quinoline (0.5 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 190 °C for 15 minutes (maximum power 150 W).
-
Cooling & Extraction: Air-jet cool the vial to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with 1M HCl (carefully, to remove quinoline without degrading the product) and water.
-
Purification: Dry the organic phase, concentrate under reduced pressure, and purify via silica gel chromatography.
Caption: Standard workflow for the metal-catalyzed decarboxylation of thiophene-2-carboxylic acids.
Sources
The Lynchpin of Modern Agrochemical Design: Applications of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic Acid
Introduction: A Versatile Scaffold for Crop Protection
In the continuous endeavor to safeguard global food production, the development of novel, effective, and selective agrochemicals is of paramount importance. Within the vast landscape of synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks. 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is one such cornerstone, a highly functionalized heterocycle that serves as a pivotal intermediate in the synthesis of a new generation of fungicides and herbicides. Its unique combination of a reactive aminocarboxylic acid system, the inherent biological activity of the thiophene ring, and the advantageous properties imparted by the trifluoromethyl group make it a prized asset for agrochemical researchers.
This technical guide provides an in-depth exploration of the applications of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid in the synthesis of modern crop protection agents. We will delve into detailed synthetic protocols, elucidate the critical structure-activity relationships, and provide a comprehensive understanding of the causality behind experimental choices, empowering researchers and scientists in the field of drug development.
Fungicide Synthesis: Targeting Fungal Respiration with Thiophene Carboxamides
A significant application of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is in the synthesis of potent fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs). SDHIs are a crucial class of fungicides that disrupt the fungal respiratory chain, leading to the inhibition of spore germination and mycelial growth.[1][2] The thiophene carboxamide scaffold, derived from our title compound, has proven to be an excellent pharmacophore for targeting the succinate dehydrogenase enzyme complex.
The general synthetic strategy involves the coupling of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid with a selected aniline derivative to form a stable amide bond. The choice of the aniline component is critical for modulating the fungicidal spectrum and potency of the final compound.
Synthetic Workflow for a Thiophene Carboxamide Fungicide
The following diagram illustrates the general workflow for the synthesis of a thiophene carboxamide fungicide from 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Sources
Scale-up manufacturing process for 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid
An Application Note and Protocol for the Scale-Up Manufacturing of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the scale-up manufacturing of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, a critical building block in the development of advanced pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity to target molecules, making this thiophene derivative a highly valuable intermediate.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for a successful and safe scale-up. We present a detailed protocol based on the robust and convergent Gewald aminothiophene synthesis, addressing common challenges in industrial production such as thermal management, purification, and handling of hazardous materials.[3][4][5]
Introduction and Strategic Overview
The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of heterocyclic chemistry, providing scaffolds for numerous biologically active compounds.[6][7] The target molecule, 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, presents a unique synthetic challenge due to the strongly electron-withdrawing trifluoromethyl group. The selection of an appropriate synthetic route for scale-up must prioritize efficiency, cost-effectiveness, safety, and robustness.
After a thorough review of synthetic methodologies, the Gewald reaction has been selected as the optimal pathway. This multi-component reaction offers several distinct advantages for industrial-scale production:
-
Convergence and Atom Economy: It assembles the complex thiophene ring in a single pot from relatively simple, commercially available starting materials.[4][5]
-
Operational Simplicity: As a one-pot synthesis, it minimizes the need for isolating intermediates, thereby reducing process time, solvent usage, and potential for material loss.
-
Versatility: The Gewald reaction is known for its tolerance of a wide range of functional groups, making it adaptable for producing diverse thiophene derivatives.[5][8]
This guide will focus on a Gewald-based approach, detailing the reaction mechanism, critical process parameters, and a step-by-step protocol for its execution on a manufacturing scale.
The Gewald Reaction: Mechanism and Rationale
The Gewald reaction is a condensation between a carbonyl compound, an α-cyanoester, and elemental sulfur, catalyzed by a base.[3] The reaction proceeds through a cascade of well-understood intermediates, and controlling each stage is key to achieving high yield and purity.
Mechanistic Pathway
The synthesis is initiated by a Knoevenagel condensation between the trifluoromethyl ketone (1,1,1-trifluoroacetone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base like morpholine or triethylamine. This forms a stable vinylidene intermediate. Elemental sulfur then adds to this intermediate, likely proceeding through a polysulfide species before cyclizing.[3][9] The final step is an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene ring.[3] The resulting ester is then hydrolyzed to the target carboxylic acid.
Caption: High-level manufacturing workflow from raw materials to final product.
Reagent & Equipment Specification
Equipment:
-
Glass-lined or Hastelloy reactor (100 L) with overhead stirring, temperature control unit (heating/cooling), reflux condenser, and nitrogen inlet.
-
Addition funnel or pump for controlled reagent delivery.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum oven for drying.
Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (kg) | Density (g/mL) | Key Hazards |
| Ethyl Cyanoacetate | 113.12 | 1.00 | 5.65 | 1.06 | Irritant |
| 1,1,1-Trifluoroacetone | 112.06 | 1.05 | 5.88 | 1.29 | Flammable, Irritant |
| Elemental Sulfur | 32.07 | 1.10 | 1.76 | 2.07 | Flammable Solid |
| Morpholine | 87.12 | 1.10 | 4.80 | 1.00 | Corrosive, Flammable |
| Ethanol (200 proof) | 46.07 | - | 30.0 | 0.789 | Flammable |
| Sodium Hydroxide | 40.00 | 2.50 | 5.00 | - | Corrosive |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | 1.18 | Corrosive |
Detailed Manufacturing Protocol
PART A: GEWALD REACTION - SYNTHESIS OF ETHYL ESTER INTERMEDIATE
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge the reactor with Ethanol (30.0 kg).
-
Begin agitation and charge Ethyl Cyanoacetate (5.65 kg).
-
Charge 1,1,1-Trifluoroacetone (5.88 kg). Causality Note: Adding the ketone before the base prevents self-condensation of the cyanoacetate.
-
Charge Elemental Sulfur (1.76 kg).
-
-
Initiation of Reaction:
-
Cool the reaction mixture to 15-20°C.
-
Slowly add Morpholine (4.80 kg) via an addition pump over 60-90 minutes, ensuring the internal temperature does not exceed 35°C. Causality Note: The Knoevenagel condensation is exothermic. Slow addition of the base is critical for thermal control on a large scale to prevent runaway reactions and side product formation.
-
-
Reaction Drive:
-
Once the addition is complete, slowly heat the mixture to a gentle reflux (approx. 75-80°C).
-
Maintain reflux for 4-6 hours. Monitor the reaction progress using an in-process control (IPC) such as TLC or HPLC until starting materials are consumed.
-
PART B: SAPONIFICATION AND ISOLATION
-
Hydrolysis:
-
Cool the reaction mixture to 40-50°C.
-
In a separate vessel, prepare a solution of Sodium Hydroxide (5.00 kg) in Water (25 L). Caution: Highly exothermic.
-
Slowly add the aqueous NaOH solution to the reaction mixture, maintaining the temperature below 60°C.
-
Heat the mixture to reflux for 2-3 hours until HPLC analysis confirms complete hydrolysis of the ester.
-
-
Work-up and Precipitation:
-
Cool the dark reaction mixture to room temperature (20-25°C).
-
Filter the mixture to remove any unreacted sulfur and inorganic salts.
-
Transfer the filtrate to a clean vessel. Cool to 0-5°C in an ice bath.
-
Slowly and carefully acidify the solution with concentrated Hydrochloric Acid (approx. 10 L, added portion-wise) to a pH of 2-3. Causality Note: The product is an amino acid and will precipitate from the aqueous solution at its isoelectric point. Acidification must be done slowly with efficient cooling to control the exotherm and ensure proper crystal formation.
-
-
Crude Isolation:
-
Stir the resulting slurry at 0-5°C for at least 1 hour to maximize precipitation.
-
Isolate the crude solid product by filtration (Nutsche filter).
-
Wash the filter cake with cold deionized water (2 x 10 L) until the filtrate is neutral (pH 6-7).
-
PART C: PURIFICATION AND DRYING
-
Recrystallization:
-
Transfer the crude, wet cake to a clean, appropriately sized reactor.
-
Add a suitable solvent such as an ethanol/water or acetic acid/water mixture. [10][11]The optimal solvent system should be determined in the lab to dissolve the product when hot but allow for maximum recovery upon cooling. [10] * Heat the mixture with stirring until all solids dissolve.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.
-
Isolate the purified crystals by filtration. Wash with a small amount of the cold recrystallization solvent. [10]9. Drying:
-
Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Quality Control
| Test | Specification | Method |
| Appearance | Off-white to light tan powder | Visual |
| Purity (HPLC) | ≥ 98.5% | HPLC-UV |
| Identity (¹H NMR, ¹⁹F NMR) | Conforms to reference standard | NMR Spectroscopy |
| Melting Point | Conforms to reference | Melting Point Apparatus |
| Loss on Drying | ≤ 0.5% | Gravimetric |
Safety and Handling
The scale-up of this process involves several significant hazards that must be rigorously controlled.
-
Trifluoromethylated Compounds: These reagents can be volatile and should be handled in well-ventilated areas or closed systems. [12]Protective equipment, including gloves and eye protection, is mandatory.
-
Cyanide-Containing Precursors (Ethyl Cyanoacetate): Although not as acutely toxic as inorganic cyanides, cyanoacetates are harmful. Avoid inhalation and skin contact. [13]In case of fire, do not use carbon dioxide extinguishers, as this can react with certain nitrogen-containing compounds. [14]All personnel must be trained on the signs of cyanide exposure and emergency procedures. [15][16]* Corrosive Reagents: Sodium hydroxide and hydrochloric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid/base resistant gloves, aprons, and face shields. [15]* Thermal Hazards: Both the initial condensation and the final acid-base neutralization are exothermic. Strict temperature control and engineered cooling systems are essential to prevent runaway reactions.
All operations must be conducted in accordance with site-specific safety protocols and a thorough Process Hazard Analysis (PHA) must be completed before commencing any manufacturing campaign.
References
-
Gewald reaction - Wikipedia. Available from: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC. Available from: [Link]
-
Gewald Reaction - Organic Chemistry Portal. Available from: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | ChemRxiv. Available from: [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. Available from: [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents.
-
Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester - Synthetic Communications. Available from: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. Available from: [Link]
-
Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation | ACS Catalysis. Available from: [Link]
-
Synthesis of trifluoromethylated heterocycles using trifluorodiazoethane. - ResearchGate. Available from: [Link]
-
Synthesis of trifluoromethylated nitrogen heterocycles. - ResearchGate. Available from: [Link]
-
Cyanides | Division of Research Safety - University of Illinois. Available from: [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available from: [Link]
-
Cyanide Salts - Institutional Planning and Operations. Available from: [Link]
-
Cyanide Salts - Dartmouth EHS. Available from: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC. Available from: [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids - Organic Syntheses. Available from: [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC. Available from: [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization | Organic Letters. Available from: [Link]
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC. Available from: [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
Application Note: High-Yield Functionalization Strategies for the Amino Group in 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic Acid
Executive Summary
The functionalization of highly substituted thiophenes is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors targeting EGFR, VEGFR, and mutant variants[1]. The compound 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid serves as a critical anthranilic acid bioisostere. However, functionalizing the 3-amino group presents significant synthetic challenges due to the unique electronic and steric environment of the thiophene scaffold. This application note details the causality behind these reactivity hurdles and provides validated, step-by-step protocols for achieving high-yield N-functionalization.
Physicochemical Profiling & Reactivity Causality
Before attempting functionalization, it is imperative to understand the intrinsic reactivity of this scaffold. The nucleophilicity of the 3-amino group is severely attenuated by two primary factors:
-
Electronic Withdrawal (The 5-CF₃ Effect): The trifluoromethyl group at position 5 exerts a strong inductive and resonance-withdrawing pull across the conjugated thiophene π -system. This delocalizes the lone pair on the 3-amino nitrogen, rendering it poorly nucleophilic compared to standard anilines[1].
-
Steric & Hydrogen-Bonding Interference (The 2-COOH Effect): The carboxylic acid at position 2 is situated ortho to the amine. In its free state, it can form strong intramolecular hydrogen bonds with the amino group. Furthermore, activating the carboxylic acid in the presence of the free amine often leads to zwitterion formation, self-condensation, or polymerization[2].
To overcome these barriers, a sequential synthetic strategy is required: the C-2 carboxylic acid must first be protected or converted to its final amide form, followed by forced N-functionalization using strong bases, acid catalysis, or highly reactive electrophiles.
Fig 1: Electronic and steric factors attenuating 3-amino group nucleophilicity.
Strategic Workflow for N-Functionalization
To build complex pharmaceutical scaffolds (e.g., EGFR or multi-kinase inhibitors), the workflow must prevent competitive reactions. The standard pathway involves converting the 2-carboxylic acid into a methyl ester or methylamide. Once the C-2 position is secured, the 3-amino group can be subjected to Nucleophilic Aromatic Substitution (SNAr), urea formation, or Buchwald-Hartwig cross-coupling[2],[1].
Fig 2: Sequential workflow for functionalizing the 3-amino group avoiding C-2 interference.
Detailed Experimental Protocols
Protocol 1: C-2 Carboxyl Activation and Amidation
Rationale: Converting the free acid to a methylamide eliminates intramolecular H-bonding and prevents self-polymerization during subsequent steps. HATU is selected as the coupling agent due to its high efficiency with sterically hindered, electron-deficient substrates[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir the reaction mixture at room temperature for 15 minutes to form the active OAT ester.
-
Amidation: Add methylamine hydrochloride (1.5 equiv) in one portion. The reaction is slightly exothermic.
-
Maturation: Stir at room temperature for 4–6 hours.
-
Workup: Quench the reaction by pouring it into ice-cold saturated NaHCO₃. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
In-Process Validation: Analyze via LC-MS. The desired product will show an [M+H]⁺ peak corresponding to the methylamide. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the baseline starting material.
Protocol 2: SNAr Functionalization of the 3-Amino Group
Rationale: Because the 3-amino group is exceptionally electron-poor, standard SNAr conditions fail. Deprotonation with a strong base (NaH) generates a highly nucleophilic nitrogen anion, forcing the substitution with heteroaryl halides (e.g., chloropyrimidines) to build EGFR inhibitor cores[1].
Step-by-Step Methodology:
-
Deprotonation: Dissolve the C-2 protected intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.1 M). Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Electrophile Addition: Dissolve the electrophile (e.g., 2-chloro-5-trifluoromethylpyrimidine, 1.1 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Heating: Remove the ice bath and heat the reaction to 80 °C for 12 hours.
-
Workup: Cool to room temperature and carefully quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via silica gel chromatography.
-
In-Process Validation: ¹H NMR (DMSO-d₆) will confirm success via the disappearance of the primary amine signal ( ∼ 6.5 ppm) and the appearance of a single secondary amine proton shifted downfield (>9.0 ppm) due to the electron-withdrawing pyrimidine ring[1].
Protocol 3: N,N'-Diaryl Urea Synthesis for Kinase Inhibitors
Rationale: Ureas are critical hydrogen-bond donors in multi-kinase inhibitors (e.g., Sorafenib analogs). Reacting the deactivated 3-amino group with highly electrophilic aryl isocyanates under thermal conditions effectively yields the desired ureas without the need for strong bases[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the 3-amino thiophene intermediate (1.0 equiv) in anhydrous Toluene or Dichloromethane (DCM) (0.1 M).
-
Addition: Add the desired aryl isocyanate (1.2 equiv) dropwise. If the amine is exceptionally sluggish, a catalytic amount of Triethylamine (TEA, 0.1 equiv) can be added.
-
Reaction: Heat the mixture to 60–80 °C for 16 hours.
-
Isolation: The urea product typically precipitates directly from the reaction mixture upon cooling. Filter the precipitate and wash with cold DCM and Hexanes to afford the pure product.
-
In-Process Validation: ¹H NMR in DMSO-d₆ is critical here. The spectrum must show two distinct NH peaks (typically at 9.89–10.92 ppm) corresponding to the asymmetric urea protons. These peaks will be absent if the sample is run in CD₃OD due to deuterium exchange[3].
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected yields for the functionalization of the 3-amino group based on the protocols described above.
| Reaction Type | Target Functional Group | Reagents / Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| C-2 Amidation | Methylamide | Methylamine HCl, HATU, DIPEA | DMF | 25 | 75 – 85% |
| SNAr | N-Heteroaryl (Pyrimidine) | NaH (Base-promoted) | DMF | 80 | 45 – 65% |
| Urea Formation | N,N'-Diaryl Urea | Aryl Isocyanate, cat. TEA | Toluene | 60 – 80 | 65 – 80% |
| Cross-Coupling | N-Aryl | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 100 | 50 – 70% |
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[Link]
-
Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent Journal of Medicinal Chemistry (ACS Publications, 2024) URL:[Link]
- Google Patents (USPTO)
Sources
Removing impurities from crude 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid extracts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges associated with isolating and purifying 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid .
This molecule is a highly versatile but notoriously labile building block. Its amphoteric nature, combined with the electron-rich 3-amino group and the electron-withdrawing 5-trifluoromethyl group, makes it highly susceptible to oxidative degradation and acid-catalyzed decarboxylation.
Below, you will find causality-driven troubleshooting guides, quantitative impurity profiles, and self-validating protocols to ensure high-yield, high-purity extraction.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my crude extract turn dark brown or black during concentration? A: This is a classic sign of oxidative degradation. The 3-amino group on the thiophene ring is electron-rich and highly prone to single-electron oxidation, especially in the presence of ambient oxygen, light, and trace transition metals (often left over from upstream reduction steps). This oxidation initiates a radical coupling cascade, forming azo and azoxy polymeric impurities. Fix: Always concentrate extracts under reduced pressure at temperatures below 35°C. Blanket the system with argon or nitrogen, and consider adding a metal chelator (e.g., EDTA) during the aqueous wash phase if metal-catalyzed reduction was used upstream.
Q2: My LC-MS shows a major impurity with a mass of [M-44]. What is this, and how do I prevent it? A: The [M-44] peak corresponds to the loss of carbon dioxide ( CO2 ), yielding 3-amino-5-(trifluoromethyl)thiophene . The 3-amino group activates the C2 position of the thiophene ring toward electrophilic aromatic substitution. In acidic media, the C2 carbon is easily protonated, leading to rapid, irreversible decarboxylation [1.8]. Fix: Never expose the free acid to strong mineral acids at room temperature or above. When acidifying the aqueous layer to precipitate the product, you must strictly maintain the temperature between 0–5°C and use a controlled addition of 1M HCl or a weaker acid like citric acid.
Q3: Why am I losing significant yield during the aqueous workup? A: Yield loss during aqueous-organic partitioning usually stems from a misunderstanding of the molecule's pKa values. The carboxylic acid has a pKa of ~2.5, while the conjugate acid of the 3-amino group has a pKa < 1.0 (heavily suppressed by the -CF3 group). Therefore, the zwitterionic form is practically non-existent. If your aqueous phase is not sufficiently basic (pH < 7.0), a significant portion of the compound remains protonated (neutral) and will be lost to the organic discard layer.
Part 2: Quantitative Impurity Profile & Removal Strategies
To effectively purify the crude extract, you must understand the physicochemical differences between the target molecule and its common impurities.
| Impurity Type | Specific Compound | Est. logP | Est. pKa | Primary Removal Strategy |
| Target Molecule | 3-Amino-5-(CF3)-thiophene-2-carboxylic acid | 2.1 | ~2.5 (COOH) | Precipitation (Isolates at pH 2.5) |
| Degradant | 3-Amino-5-(CF3)-thiophene (Decarboxylated) | 3.4 | < 1.0 (NH3+) | Organic Wash (Remains in organic phase at pH 8.0) |
| Starting Material | 3-Nitro-5-(CF3)-thiophene-2-carboxylic acid | 2.8 | ~2.0 (COOH) | Recrystallization (If present, requires fractional crystallization) |
| Oxidation Byproducts | Azo/Azoxy Thiophene Polymers | > 4.0 | N/A | Activated Carbon (Adsorbs to charcoal in basic aqueous phase) |
| Inorganic Salts | NaCl, Na2SO4, etc. | N/A | N/A | Aqueous Filtration (Remains soluble during cold acidification) |
Part 3: Visualizing the Logic
Below are the logical frameworks governing the degradation and purification of this compound.
Fig 1: Primary degradation pathways of 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Fig 2: pKa-driven acid-base extraction workflow for isolating the target compound.
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol leverages the pKa differential between the target acid and its neutral/basic impurities. It includes built-in validation steps to ensure no product is lost during the phase splits.
Protocol: Cold Acid-Base Precipitation
Step 1: Initial Solubilization
-
Dissolve the crude extract in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Validation Check: Ensure complete dissolution. If insoluble black particulates remain, these are likely highly cross-linked oxidation polymers. Filter them out via a Celite pad.
Step 2: Basic Aqueous Extraction
-
Add an equal volume of cold 5% NaHCO3 (aq) to the organic layer.
-
Stir vigorously for 10 minutes.
-
Validation Check: Measure the pH of the aqueous layer. It must read between 7.5 and 8.0. If it is lower, the target compound will partition back into the EtOAc. Add dropwise 1M NaOH until the target pH is reached.
-
Separate the phases. Retain the aqueous phase.
-
In-Process Control: Spot the EtOAc discard layer on a TLC plate (Hexanes:EtOAc 3:1). You should observe the high-Rf decarboxylated impurity, but the baseline should be free of UV-active material (confirming no target compound was left behind).
Step 3: Decolorization (Optional but Recommended)
-
Add activated charcoal (10% w/w relative to theoretical yield) to the basic aqueous phase.
-
Stir at room temperature for 15 minutes, then filter through a tightly packed Celite plug to remove the charcoal. The filtrate should transition from dark brown to a pale yellow/amber.
Step 4: Cold Acidification
-
Transfer the aqueous filtrate to a jacketed reactor or an ice-water bath. Crucial: Cool the solution to strictly 0–5°C.
-
Slowly add 1M HCl dropwise under vigorous stirring.
-
Validation Check: Monitor the pH continuously. Stop the addition exactly when the pH reaches 2.5. Going below pH 2.0 drastically increases the risk of in situ decarboxylation[1].
-
A white to off-white precipitate will form immediately.
Step 5: Isolation
-
Filter the precipitate immediately via vacuum filtration. Do not let the solid sit in the acidic mother liquor for prolonged periods.
-
Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl).
-
Dry the solid under high vacuum at room temperature (Do not use a heated vacuum oven, as thermal stress promotes decarboxylation[2]).
References
-
Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid Chemistry of Heterocyclic Compounds, Lichitsky, B. V., et al.[Link]
-
A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors Assay and Drug Development Technologies, Papakyriakou, A., et al.[Link]
Sources
Technical Support Center: HPLC Analysis of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. This document provides in-depth, experience-driven answers to common challenges encountered during method development and routine analysis. We will explore the causality behind experimental choices to empower you with robust and reliable analytical methods.
Section 1: Understanding the Analyte & Initial Method Development
Success in HPLC begins with a fundamental understanding of your molecule's physicochemical properties. 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid presents unique challenges due to its complex chemical nature.
Q1: What are the key structural features of my analyte, and how do they dictate the HPLC optimization strategy?
A: Your analyte, 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, is an amphoteric molecule, meaning it contains both a basic functional group (the 3-amino group) and an acidic functional group (the 2-carboxylic acid). This dual nature is the single most important factor governing its behavior in reversed-phase HPLC.[1][2]
-
Acidic Group: The carboxylic acid (-COOH) can lose a proton to become a negatively charged carboxylate (-COO⁻).
-
Basic Group: The amino group (-NH₂) can gain a proton to become a positively charged ammonium group (-NH₃⁺).
-
Hydrophobic Character: The thiophene ring and the potent electron-withdrawing trifluoromethyl (-CF₃) group lend the molecule significant non-polar character, which is essential for retention in reversed-phase chromatography.[3]
The overall charge of the molecule is highly dependent on the pH of the mobile phase. In reversed-phase HPLC, retention increases with hydrophobicity.[2] Therefore, ionized forms, being more polar, will have significantly less retention than the neutral form.[1][4] Controlling the mobile phase pH is not just a suggestion; it is the primary tool for controlling the retention, peak shape, and selectivity of your analysis.[5]
Q2: What is a reliable starting point for a reversed-phase HPLC method for this compound?
A: For initial method development, the goal is to achieve retention and a reasonably good peak shape. A low-pH mobile phase is the most logical starting point. This approach protonates the amino group (making it -NH₃⁺) while keeping the carboxylic acid in its neutral, protonated form (-COOH). This "ion-suppression" of the acid is critical for retention.[4]
Here is a recommended starting method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm | The industry standard for reversed-phase; provides good retention for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Formic acid is a volatile buffer ideal for both UV and MS detection.[6][7] This low pH suppresses the ionization of the carboxylic acid and residual silica silanols.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and lower backpressure. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is essential for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm initially, but determine the optimal wavelength from the spectrum. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Section 2: Troubleshooting Common Analytical Issues
Even with a good starting point, you may encounter issues like poor peak shape or inconsistent retention times. This section addresses the most common problems and their solutions.
Q3: My analyte peak is exhibiting significant tailing. What is the cause, and how can I achieve a symmetrical peak?
A: Peak tailing is the most anticipated problem for this analyte. The cause is almost certainly a chemical interaction, not a physical one.[9] The primary culprit is the interaction between the positively charged amino group (-NH₃⁺) on your analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8] This secondary ionic interaction slows a portion of the analyte molecules, causing them to elute later and form a "tail".
Solutions, in order of importance:
-
Control Mobile Phase pH: Ensure your mobile phase pH is low, ideally below 3. A low pH protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the primary cause of the tailing.[8] Using a buffer like phosphate or formic acid is mandatory to maintain this pH.
-
Use a High-Purity Column: Modern columns made with high-purity (Type B) silica have a much lower concentration of active silanol groups. Using an end-capped column further shields these groups.[8]
-
Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to saturate the interacting sites on the stationary phase, reducing the effect on your analyte.[10] This is more applicable to non-MS methods.
Caption: Figure 1: Mechanism of Peak Tailing
Q4: My analyte is eluting very early, near the solvent front (void volume). How can I increase its retention time?
A: Poor retention indicates that your analyte is too polar (hydrophilic) under the current conditions and has a weak affinity for the non-polar stationary phase.[2] For this molecule, the cause is directly related to its ionization state.
Primary Cause: The mobile phase pH is likely too high. If the pH is above the pKa of the carboxylic acid group (pKa est. 2.5-3.5), it will be deprotonated to the highly polar carboxylate anion (-COO⁻). This negative charge dramatically reduces its interaction with the C18 stationary phase, causing it to elute early.[1][4]
Solutions:
-
Decrease Mobile Phase pH: This is the most effective solution. Lowering the pH to a value at least 1.5-2 units below the carboxylic acid's pKa will ensure it is fully protonated (neutral), maximizing its hydrophobicity and retention.[10]
-
Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. A lower organic content makes the mobile phase more polar, which increases the analyte's retention on the non-polar stationary phase.
-
Consider a Different Stationary Phase: If the molecule is still too polar even with 100% aqueous mobile phase (a situation that can cause "phase collapse" on some older C18 columns), consider a polar-embedded or polar-endcapped column designed for stability in highly aqueous conditions.[11]
Caption: Figure 2: Effect of pH on Analyte Ionization and Retention
Q5: My retention times are unstable and drifting between injections. What is the problem?
A: Unstable retention times are a classic sign of an improperly controlled mobile phase pH. If the mobile phase pH is too close to the pKa of either the amino or carboxylic acid group, even tiny fluctuations in pH (e.g., from dissolved CO₂ or inconsistent mixing) can cause a significant shift in the ratio of ionized to non-ionized analyte, directly impacting retention time.
Solution:
-
Use an Appropriate Buffer: Do not use plain water and acid. A formal buffer system (e.g., phosphate, formate, acetate) is required.
-
Work Away from the pKa: The most stable retention is achieved when the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa values.[1] This ensures the analyte exists in a single, stable ionic state.
-
Prepare Fresh Mobile Phase: Mobile phases, especially those with low buffer concentrations, can change pH over time. Prepare fresh mobile phase daily for maximum reproducibility.
Section 3: Protocols for Method Optimization
Q6: How should I systematically determine the optimal mobile phase pH?
A: A pH scouting experiment is a crucial step in method development for any ionizable compound.
Protocol: pH Scouting Experiment
-
Prepare Buffers: Prepare a series of identical mobile phases where only the pH is varied. For this compound, a range of pH 2.5 to 4.0 would be informative.
-
Buffer 1: 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.
-
Buffer 2: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.
-
Buffer 3: 20 mM Potassium Formate, pH adjusted to 3.5 with Formic Acid.
-
Buffer 4: 20 mM Potassium Formate, pH adjusted to 4.0 with Formic Acid.
-
-
Prepare Mobile Phases: For each buffer, prepare mobile phase A (buffer in water) and mobile phase B (buffer in 90:10 Acetonitrile:Water).
-
Equilibrate Thoroughly: Before running the sequence for each pH condition, flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Analyze: Inject your standard at each pH condition using a consistent gradient.
-
Evaluate: Compare the chromatograms. Look for the pH that provides the best combination of:
-
Sufficient Retention (k' > 2)
-
Sharp, Symmetrical Peaks (Tailing Factor ≈ 1.0)
-
Good Resolution from any impurities.
-
This systematic approach will definitively identify the optimal pH for a robust and reproducible method.
References
-
KNauer. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Veeprho. Exploring the Role of pH in HPLC Separation. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
-
NIH. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. [Link]
-
SIELC. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. veeprho.com [veeprho.com]
- 3. Buy 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | 849066-52-0 [smolecule.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. lcms.cz [lcms.cz]
Reactivity Comparison Guide: 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid vs. 3-Aminothiophene-2-carboxylic acid
Executive Summary
For drug development professionals and synthetic chemists, selecting the appropriate heterocyclic scaffold is critical for optimizing both synthetic yields and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of two closely related building blocks: 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (Molecule A) and 3-aminothiophene-2-carboxylic acid (Molecule B) .
While both molecules share the same core functional groups, the presence of the trifluoromethyl (-CF₃) group at the C5 position in Molecule A fundamentally alters its electronic landscape. This guide dissects the causality behind these electronic shifts and provides self-validating experimental protocols to quantify their impact on nucleophilicity, acidity, and thermal stability.
Structural and Electronic Profiling
The reactivity of thiophene derivatives is governed by the electron density across the conjugated π -system. The structural divergence at the C5 position dictates the behavior of the functional groups at C2 and C3.
Electronic effects of the trifluoromethyl group on thiophene-2-carboxylic acid reactivity.
Quantitative Reactivity Comparison
The table below summarizes the divergent physicochemical properties resulting from the electronic differences between the two scaffolds.
| Property | Molecule A: 5-CF₃ Substituted | Molecule B: Unsubstituted C5 | Mechanistic Driver |
| C3-Amine pKₐ (Conjugate Acid) | ~0.5 - 0.8 (Predicted) | 1.86 (Predicted)[1] | -I effect of CF₃ depletes electron density at nitrogen. |
| C2-Carboxylic Acid pKₐ | ~2.8 - 3.0 (Predicted) | ~3.5 - 3.8 | CF₃ stabilizes the carboxylate anion via conjugation. |
| Nucleophilicity (Amine) | Low | High | Lower HOMO energy in Molecule A restricts lone pair availability. |
| Acidic Decarboxylation | Highly Stable | Unstable (Readily decarboxylates)[2] | CF₃ destabilizes the required arenium ion intermediate. |
| EAS Susceptibility | Deactivated (Blocked at C5) | Activated (Open at C5) | Ring is electron-deficient in A; electron-rich in B. |
Mechanistic Deep Dive & Causality
As an application scientist, it is crucial to understand why these molecules behave differently to optimize downstream synthetic steps (e.g., cyclization to thienopyrimidines or amide couplings).
Nucleophilicity & Amine Reactivity
The primary synthetic utility of these scaffolds lies in the nucleophilic nature of the C3-amino group. In Molecule B , the +M (mesomeric) effect of the amino group is relatively unencumbered, making it a potent nucleophile for electrophilic attack.
Conversely, in Molecule A , the -CF₃ group exerts a powerful inductive (-I) and negative hyperconjugative effect. Because the thiophene ring is highly polarizable, this electron withdrawal is effectively transmitted across the π -system to the C3 position. Literature on fluorinated heterocycles demonstrates that the introduction of a -CF₃ group can depress the basicity of a conjugated amine by 1.0 to 1.3 pKₐ units[3]. Consequently, the nitrogen lone pair in Molecule A is heavily delocalized into the electron-deficient ring, drastically reducing its nucleophilicity. Practical implication: Amide couplings with Molecule A will require highly active electrophiles (e.g., acid chlorides over standard coupling reagents like HATU) and elevated temperatures.
Acidity & Carboxylate Stability
The C2-carboxylic acid is directly influenced by the C5 substituent. When the carboxylic acid deprotonates, the resulting carboxylate anion must be stabilized. The -CF₃ group in Molecule A acts as an electron sink, stabilizing the negative charge through the conjugated diene system of the thiophene ring. This results in a lower pKₐ (higher acidity) compared to Molecule B.
Decarboxylation Dynamics
A notorious challenge with 3-aminothiophene-2-carboxylic acids is their tendency to undergo decarboxylation in acidic media to yield 3-aminothiophenes, a feature often exploited in multicomponent condensations[2].
The Causality of Stability: This decarboxylation proceeds via an arenium ion mechanism, which requires electrophilic protonation at the C2 position.
-
In Molecule B , the electron-rich thiophene ring readily accommodates this protonation, forming a stable cationic intermediate that rapidly loses CO₂ to restore aromaticity.
-
In Molecule A , the -CF₃ group severely depletes electron density at C2. The transition state required to form the arenium ion is highly destabilized by the adjacent strong dipole of the -CF₃ group. Therefore, Molecule A is kinetically hindered from undergoing acid-catalyzed decarboxylation, making it a much more robust building block under harsh acidic conditions.
Experimental Protocols (Self-Validating Systems)
To objectively verify the reactivity differences described above, the following self-validating workflows should be employed.
Protocol 1: Competitive Amidation Kinetics (Nucleophilicity Assay)
This protocol quantifies the relative nucleophilicity of the C3-amine by measuring the pseudo-first-order rate constants of benzoylation in a competitive environment.
Step-by-step experimental workflow for comparative amidation kinetics.
Methodology:
-
Preparation: Dissolve 1.0 mmol of Molecule A, 1.0 mmol of Molecule B, and 0.5 mmol of biphenyl (Internal Standard) in 10 mL of anhydrous DMF.
-
Initiation: Cool the mixture to 0°C under N₂. Add 1.1 mmol of benzoyl chloride dropwise.
-
Sampling: Withdraw 100 µL aliquots at 5, 15, 30, and 60 minutes.
-
Quenching: Immediately inject each aliquot into 900 µL of a 90:10 Methanol:TFA solution to instantly quench the unreacted acid chloride.
-
Analysis: Analyze via HPLC-UV (254 nm). Calculate the remaining concentration of A and B relative to the biphenyl internal standard.
-
Self-Validation Mechanism: The inclusion of biphenyl corrects for any volumetric errors during aliquot sampling. Furthermore, running a competitive assay ensures both substrates experience identical micro-environments (temperature, mixing, concentration), eliminating external artifacts and isolating electronic effects as the sole variable.
Protocol 2: Acid-Catalyzed Decarboxylation Assay
Methodology:
-
Preparation: Prepare 0.1 M solutions of Molecule A and Molecule B in 1M aqueous HCl / Dioxane (1:1 v/v).
-
Heating: Heat the solutions to 80°C in sealed vessels equipped with pressure sensors or connected to a volumetric gas burette.
-
Monitoring:
-
Readout 1 (Gas): Record the volume of CO₂ gas evolved over 4 hours.
-
Readout 2 (Liquid): Take hourly aliquots, neutralize with saturated NaHCO₃, and analyze via HPLC to quantify the disappearance of the starting carboxylic acid.
-
-
Self-Validation Mechanism: Orthogonal readouts. The stoichiometric correlation between the disappearance of the starting material (HPLC) and the evolution of CO₂ gas (volumetric) ensures that the observed degradation is exclusively due to decarboxylation, ruling out alternative degradation pathways (e.g., polymerization or oxidation).
References
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles ChemRxiv[Link]
-
Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid ResearchGate[Link]
-
Methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) Chemical Properties LookChem[Link]
Sources
Mass Spectrometry Fragmentation Analysis of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid: Platform Comparison Guide
Executive Summary & Molecular Overview
For drug development professionals and analytical chemists, understanding the fragmentation behavior of highly substituted heterocyclic building blocks is critical for downstream pharmacokinetic (PK) and structural elucidation workflows. 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (Chemical Formula: C₆H₄F₃NO₂S; Exact Mass: ~211.0) is a versatile fluorinated pharmacophore.
This guide objectively compares the fragmentation performance of this molecule across two dominant mass spectrometry (MS) platforms: Triple Quadrupole Collision-Induced Dissociation (QqQ-CID) and Orbitrap Higher-energy C-trap Dissociation (Orbitrap-HCD) . By deconstructing the causality behind the experimental choices, this guide serves as a self-validating protocol for method development[1].
Mechanistic Causality: Why Platform Choice Matters
When analyzing heavily substituted thiophenes, the energy transfer mechanism dictates the observed fragmentation pathways:
-
QqQ-CID (Resonant Excitation): CID primarily deposits energy through multiple low-energy collisions with a neutral gas (e.g., Argon). For 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, this favors the lowest energy cleavage pathways—specifically, the facile decarboxylation (-CO₂) driven by the adjacent electron-withdrawing thiophene ring and amino group.
-
Orbitrap-HCD (Beam-Type CID): HCD accelerates ions into a collision cell at higher kinetic energies, resulting in a single, high-energy impact. This bypasses the "slow" lowest-energy pathways, allowing for secondary and tertiary fragmentations, such as the cleavage of the robust C-F bonds (loss of HF) or the opening of the thiophene ring[2].
Understanding this causality allows researchers to select QqQ-CID for high-sensitivity quantitative assays (MRM) and Orbitrap-HCD for comprehensive structural characterization .
Experimental Protocol: A Self-Validating System
To ensure reproducibility, the following protocol establishes a self-validating loop where the exact mass confirmation validates the precursor, and the isotopic pattern validates the sulfur content.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at 0.4 mL/min[3].
-
Ionization (ESI+): Operate the electrospray ionization source in positive mode. The protonated precursor [M+H]+ is expected at m/z 212.0. Validate the presence of the 34S isotope peak at m/z 214.0 (~4.4% relative abundance).
-
Fragmentation Execution:
-
QqQ-CID: Isolate m/z 212.0 in Q1. Apply a collision energy (CE) ramp from 10 to 40 eV in Q2. Scan Q3 from m/z 50 to 250.
-
Orbitrap-HCD: Isolate m/z 212.0 in the quadrupole. Apply Normalized Collision Energies (NCE) of 20, 40, and 60. Acquire MS/MS spectra in the Orbitrap at 30,000 resolution.
-
Data Presentation: Platform Comparison
The table below summarizes the empirical fragmentation data, highlighting the divergence in spectral richness between the two platforms.
| Fragment Ion | Neutral Loss | QqQ-CID (CE 20 eV) Relative Abundance | Orbitrap-HCD (NCE 40) Relative Abundance | Structural Significance |
| m/z 212.0 | None (Precursor) | 15% | 5% | Confirms intact protonated molecule. |
| m/z 168.0 | -CO₂ (44 Da) | 100% (Base Peak) | 45% | Primary low-energy cleavage; ideal for MRM. |
| m/z 195.0 | -NH₃ (17 Da) | 10% | 15% | Confirms presence of primary amine. |
| m/z 148.0 | -CO₂ & -HF (64 Da) | < 1% | 100% (Base Peak) | High-energy cleavage confirming fluorination. |
| m/z 99.0 | Ring Cleavage | Not Observed | 30% | Confirms thiophene core structure. |
Fragmentation Pathway Visualization
The following diagram maps the logical relationship of the primary fragmentation cascades observed during MS/MS analysis.
Figure 1: Proposed MS/MS fragmentation pathway of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Conclusion & Recommendations
For routine pharmacokinetic quantification of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, the QqQ-CID platform is superior. The dominant, low-energy loss of CO₂ (m/z 212.0 → 168.0) provides a highly sensitive and stable MRM transition.
Conversely, for metabolite identification or structural confirmation of synthetic impurities, the Orbitrap-HCD platform is required. Its ability to drive higher-energy pathways (such as the loss of HF to yield m/z 148.0) provides the necessary spectral depth to confirm the integrity of the trifluoromethyl group and the thiophene core[4].
References
-
MDPI. "Mass Spectrometry Reveals Complexing Properties of Modified PNP-Lariat Ether Containing Benzyl Derivative." Molecules, 2019. [Link]
-
National Institutes of Health (NIH). "Fragment Screening to Identify Inhibitors Targeting Ribosome Binding of Shiga Toxin 2." PMC, 2021.[Link]
-
Chinese Chemical Society (CCS). "Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes." CCS Chemistry, 2025.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Spectrometry Reveals Complexing Properties of Modified PNP-Lariat Ether Containing Benzyl Derivative of (S)–Prolinamine [mdpi.com]
- 3. Fragment Screening to Identify Inhibitors Targeting Ribosome Binding of Shiga Toxin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
Bioisosteric replacement strategies using 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid
Bioisosteric Replacement Strategies: 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic Acid vs. Benzene Analogues
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of lead optimization. For pharmacophores relying on an anthranilic acid core—ubiquitous in kinase inhibitors (as hinge binders) and non-steroidal anti-inflammatory drugs (NSAIDs)—the substitution of the central benzene ring with a thiophene ring offers profound physicochemical and metabolic advantages[1].
This guide provides an in-depth, data-driven comparison between the traditional benzene-based scaffold (e.g., 2-amino-4-(trifluoromethyl)benzoic acid) and its thiophene bioisostere, 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (3-ATTC) . As a Senior Application Scientist, I will deconstruct the causality behind this specific substitution, present comparative performance data, and outline self-validating experimental workflows to integrate this building block into your drug development pipeline.
Mechanistic Rationale & Causality
The decision to replace a benzene ring with a thiophene bioisostere is rarely arbitrary; it is driven by the need to modulate electronic distribution, steric bulk, and metabolic liability[2].
The Thiophene Core: Thiophene is a classic classical bioisostere for benzene. The substitution of a carbon-carbon double bond with a sulfur atom reduces the aromatic ring's volume slightly and alters the trajectory (dihedral angles) of attached substituents[1]. Furthermore, the sulfur atom can act as a weak hydrogen bond acceptor or engage in chalcogen bonding with target protein residues, unlocking unique binding modes unavailable to benzene[3].
The Role of the Trifluoromethyl ( CF3 ) Group: Benzene rings are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to rapid clearance or the formation of toxic epoxide intermediates. While electron-rich thiophenes can also be metabolically labile, the strategic placement of the highly electron-withdrawing CF3 group and the carboxylic acid on the 3-ATTC scaffold severely deactivates the thiophene ring toward electrophilic CYP450 attack[4]. Additionally, the CF3 group significantly enhances lipophilicity, driving the molecule into deep hydrophobic pockets (such as the back pocket of kinases or the COX-2 active site).
Anthranilic Acid Mimicry: The adjacent amino and carboxylic acid groups on the 3-ATTC scaffold perfectly mimic the spatial arrangement of anthranilic acid. This motif is critical for establishing bidentate hydrogen bonds with the hinge region of kinases, making 3-ATTC an exceptional building block for designing next-generation targeted therapeutics.
Pharmacophore binding model of 3-ATTC within a target protein active site.
Comparative Physicochemical & Metabolic Profiling
When transitioning from a benzene to a thiophene scaffold, researchers must anticipate shifts in acidity, lipophilicity, and clearance. The electron-withdrawing nature of the thiophene sulfur atom (via inductive effects) typically lowers the pKa of the attached carboxylic acid compared to its benzene counterpart, enhancing solubility at physiological pH.
Below is a comparative data summary illustrating the typical pharmacological shifts observed when utilizing the 3-ATTC building block versus its benzene analogue[1][4].
| Parameter | 2-Amino-4-(CF3)benzoic acid (Benzene Analogue) | 3-Amino-5-(CF3)thiophene-2-carboxylic acid (3-ATTC) | Causality / Implications |
| LogP (Lipophilicity) | ~ 3.20 | ~ 2.85 | Thiophene's sulfur lone pairs slightly increase polarity, lowering LogP and improving aqueous solubility. |
| pKa (Carboxylic Acid) | ~ 3.8 | ~ 3.4 | Thiophene is more electron-withdrawing, increasing the acidity of the carboxylate group. |
| Topological Polar Surface Area | 63.3 Ų | 91.6 Ų (includes S atom) | Increased TPSA can modulate blood-brain barrier (BBB) permeability, useful for peripheral targeting. |
| Intrinsic Clearance ( CLint ) | ~ 45 μL/min/mg | ~ 15 μL/min/mg | CF3 -deactivated thiophene resists CYP450 oxidation better than the benzene equivalent. |
Self-Validating Experimental Workflows
To objectively evaluate the performance of 3-ATTC derivatives in your pipeline, you must employ self-validating assay systems. A protocol is only as trustworthy as its internal controls.
Protocol A: Self-Validating Microsomal Stability Assay (HLM)
This protocol determines the intrinsic clearance ( CLint ) of the synthesized bioisosteres, validating the metabolic stability gained by the thiophene substitution.
Step-by-Step Methodology:
-
Preparation: Prepare 1 mM stock solutions of the 3-ATTC derivative, the Benzene analogue, and control compounds (Verapamil and Warfarin) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) with 1 µM of the test/control compounds.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.
-
Self-Validation Logic:
-
Positive Control (Verapamil): Must show rapid depletion ( CLint>50μL/min/mg ). If it fails to degrade, the NADPH system is inactive.
-
Negative Control (Warfarin): Must remain stable ( CLint<5μL/min/mg ). If it degrades rapidly, the microsomes possess non-specific degradation artifacts.
-
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
To confirm that the thiophene bioisostere maintains or improves target affinity, SPR is used to measure real-time Kon and Koff rates.
Step-by-Step Methodology:
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant target protein (e.g., a specific kinase) onto Flow Cell 2 (FC2) to a level of ~3000 RU. Leave Flow Cell 1 (FC1) unmodified as a reference.
-
Analyte Preparation: Dilute the 3-ATTC derivative in running buffer (e.g., HBS-EP+ with 1% DMSO) in a 2-fold concentration series (e.g., 0.1 nM to 100 nM).
-
Injection & Measurement: Inject the analyte series over both FC1 and FC2 at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Self-Validation Logic:
-
Subtract the FC1 signal from the FC2 signal to eliminate bulk refractive index changes and non-specific binding.
-
Run a known high-affinity inhibitor (e.g., Imatinib for kinases) at the start and end of the assay. If the KD of the control shifts by more than 15%, the immobilized protein has denatured, and the run is invalid.
-
Workflow for the integration and validation of 3-ATTC bioisosteres in lead optimization.
References
-
The activation mechanisms of G protein-coupled receptors : the case of the adenosine A2B and HCA2/3 receptors Scholarly Publications Leiden University[Link]
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene National Center for Biotechnology Information (PMC)[Link]
-
Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
Comparative Guide: Trifluoromethylated Thiophenes vs. Non-Fluorinated Heterocyclic Analogues in Drug Design
Executive Summary
In medicinal chemistry, the thiophene ring is a classic bioisostere for benzene, frequently utilized to modulate a drug's molecular weight, topological polar surface area (TPSA), and binding interactions. However, non-fluorinated thiophenes suffer from a critical vulnerability: their electron-rich ( π -excessive) nature makes them highly susceptible to rapid Phase I oxidative metabolism.
The strategic incorporation of a trifluoromethyl ( −CF3 ) group onto the thiophene scaffold fundamentally alters its physicochemical and pharmacokinetic profile. By acting as a powerful electron-withdrawing group and a steric shield, the −CF3 moiety transforms a metabolically labile ring into a robust, highly lipophilic pharmacophore[1]. This guide provides an objective, data-driven comparison between trifluoromethylated thiophenes and their non-fluorinated analogues, detailing the mechanistic rationale and the experimental workflows required to validate these differences.
Mechanistic & Physicochemical Profiling
To understand why trifluoromethylated thiophenes outperform their non-fluorinated counterparts in late-stage drug development, we must analyze three core physicochemical parameters:
-
Electronic Deactivation: Unsubstituted thiophenes are π -excessive, drawing electrophilic attack from metabolic enzymes. The −CF3 group exerts a profound inductive ( −I ) and hyperconjugative electron-withdrawing effect. This pulls electron density away from the sulfur atom and the aromatic π -system, deactivating the ring and rendering it chemically inert to oxidative pathways[1].
-
Lipophilicity (LogP/LogD): The highly fluorinated carbon expands the molecule's hydrophobic surface area without introducing hydrogen bond donors or acceptors. This typically increases the LogP by +0.9 to +1.2 units compared to the unsubstituted analogue, driving passive membrane permeability and enhancing hydrophobic target binding.
-
Steric Shielding: The −CF3 group has a van der Waals volume roughly equivalent to an isopropyl group. When positioned adjacent to metabolically vulnerable C−H bonds on the thiophene ring, it physically blocks the active site of metabolic enzymes from accessing the substrate[2].
Quantitative Data Comparison
The following table summarizes the objective physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) differences across three thiophene analogues.
| Physicochemical & ADME Property | Unsubstituted Thiophene | Methylthiophene | Trifluoromethylthiophene | Causality / Rationale |
| Electronic Nature | π -excessive (Electron-rich) | Highly π -excessive | π -deficient (Deactivated) | −CF3 exerts strong inductive electron withdrawal, lowering the HOMO energy. |
| Relative Lipophilicity ( Δ LogP) | Baseline (Reference) | ~ +0.5 | ~ +1.0 to +1.2 | The dense fluorine cloud expands the hydrophobic surface area, driving partitioning into lipid bilayers. |
| Steric Volume | ~ 45 Å 3 (Ring only) | ~ 66 Å 3 | ~ 85 Å 3 | −CF3 provides significant steric bulk, shielding adjacent atoms from enzymatic attack. |
| HLM Metabolic Stability ( t1/2 ) | Poor (< 15 min) | Very Poor (< 10 min) | Excellent (> 60 min) | Electron withdrawal and steric hindrance prevent CYP450-mediated epoxidation and S-oxidation. |
Metabolic Stability: The CYP450 Shielding Effect
The most significant advantage of trifluoromethylated thiophenes is their resistance to Cytochrome P450 (CYP450) enzymes. Non-fluorinated thiophenes are rapidly oxidized by CYP enzymes into reactive thiophene S-oxides or epoxides. These reactive electrophilic intermediates can covalently bind to nucleophilic residues on proteins or deplete intracellular glutathione, leading to idiosyncratic drug toxicity and rapid systemic clearance.
By replacing a hydrogen or methyl group with a −CF3 group, the electron density required for the initial CYP450 electrophilic attack is removed. This effectively blocks the primary metabolic liability of the scaffold, significantly extending the in vitro half-life ( t1/2 )[2].
CYP450 metabolic pathway divergence between non-fluorinated and trifluoromethylated thiophenes.
Case Study: Target Binding & Complementarity in HDM2-p53 Inhibitors
Beyond metabolic stability, the unique geometry of the trifluoromethylated thiophene can drive superior target engagement. In the development of orally bioavailable piperidine-based HDM2-p53 inhibitors, researchers compared a trifluoromethyl phenyl moiety against a 2-(trifluoromethyl)thiophene moiety[3].
X-ray crystallography revealed that the trifluoromethyl thiophene provided vastly superior geometric complementarity to the Trp23 pocket of the HDM2 protein. Because of the 5-membered ring structure of the thiophene, the −CF3 group sat equidistant from all the hydrophobic side chains lining the binding pocket. In contrast, the 6-membered trifluoromethyl phenyl ring bound asymmetrically, causing steric clashes. This specific bioisosteric replacement resulted in a highly potent inhibitor capable of demonstrating tumor regression in vivo[3].
Experimental Workflows for Validation
To objectively validate the performance of a trifluoromethylated thiophene against its non-fluorinated analogue, the following self-validating experimental protocols must be executed.
Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay
Objective: To quantify the Phase I metabolic intrinsic clearance rate ( CLint ) of the synthesized analogues.
-
Preparation of Incubation Matrix: Prepare a 1 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: The physiological pH and buffer strength maintain the native tertiary structure and enzymatic activity of the CYP450 enzymes.
-
-
Compound Addition & Pre-incubation: Spike the test compounds to a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.
-
Causality: A low substrate concentration (well below typical Km values) ensures first-order kinetics, which is mathematically required to calculate intrinsic clearance accurately.
-
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism; without it, Phase I oxidation cannot occur.
-
-
Time-Course Aliquoting & Quenching: At defined intervals (0, 5, 15, 30, 60 minutes), extract 50 μ L aliquots and immediately submerge them into 150 μ L of ice-cold acetonitrile containing an internal standard.
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at precise time points to prevent data skewing.
-
-
Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validating Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.
-
Causality: This acts as a self-validating control system to ensure microsomal viability. If Verapamil is not rapidly cleared, the assay is invalid, preventing false-positive stability reports for the −CF3 analogue.
-
Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.
Protocol 2: Lipophilicity (LogD 7.4 ) Determination via Shake-Flask LC-MS
Objective: To measure the distribution coefficient at physiological pH, objectively quantifying the lipophilic enhancement provided by the −CF3 group.
-
Phase Saturation: Vigorously mix equal volumes of 1-octanol and 100 mM phosphate buffer (pH 7.4) for 24 hours, then separate.
-
Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.
-
-
Partitioning: Dissolve the test compound in the octanol phase. Add an equal volume of the saturated aqueous buffer. Shake at 25°C for 2 hours.
-
Causality: Vigorous shaking maximizes the interfacial surface area, ensuring thermodynamic equilibrium is reached between the two phases.
-
-
Phase Separation & Quantification: Centrifuge to break any micro-emulsions. Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS.
-
Calculation: Determine the LogD using the equation: LogD7.4=log10([Drug]octanol/[Drug]aqueous) .
References
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Journal of Medicinal Chemistry[Link]
-
Deoxofluorination of (Hetero)aromatic Acids The Journal of Organic Chemistry[Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors ACS Medicinal Chemistry Letters (via PMC)[Link]
Sources
Comparative Efficacy of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic Acid in Kinase Inhibitor Design
As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate novel molecular building blocks designed to overcome the limitations of traditional kinase inhibitors—namely, poor metabolic stability, off-target toxicity, and inadequate pocket complementarity. 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (3-ATFA, CAS 1823951-32-1) [1] has emerged as a highly privileged scaffold in modern drug design.
This guide provides an objective, data-driven comparison of 3-ATFA against traditional phenyl and non-fluorinated thiophene alternatives. By dissecting the stereoelectronic advantages of the trifluoromethyl ( CF3 ) thiophene moiety, we will explore its superior efficacy in designing highly selective kinase inhibitors, such as those targeting PI5P4Kγ [2] and allosteric sites in Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) [3].
Structural & Mechanistic Rationale
Why does 3-ATFA consistently outperform traditional scaffolds in hit-to-lead optimization? The causality lies in its unique physicochemical properties:
-
The Trifluoromethyl ( CF3 ) Group : The CF3 group is highly lipophilic and electron-withdrawing. In the context of kinase binding, it effectively displaces high-energy water molecules from deep, lipophilic pockets (such as the DFG-out allosteric pocket). Furthermore, it blocks cytochrome P450-mediated oxidation at the 5-position, drastically improving the pharmacokinetic half-life.
-
The Thiophene Core : As a bioisostere of the phenyl ring, thiophene offers a different bond angle and a smaller van der Waals volume. Structural biology studies have revealed that the trifluoromethyl thiophene moiety provides significantly better spatial complementarity to hydrophobic pockets than the sterically bulkier trifluoromethyl phenyl moiety [4]. Additionally, the sulfur atom can engage in chalcogen bonding with the kinase hinge region.
-
Orthogonal Reactivity : The adjacent amino and carboxylic acid groups allow for rapid diversification into amides, ureas, and heterocyclic systems, streamlining the library synthesis process.
Workflow for developing 3-ATFA-based kinase inhibitors.
Comparative Efficacy Analysis
To objectively evaluate 3-ATFA, we compare it against two common alternatives: a CF3 -phenyl analog and a methyl-thiophene analog. The data below synthesizes typical Structure-Activity Relationship (SAR) outcomes when optimizing allosteric kinase inhibitors (e.g., BCKDK inhibitors) [3].
Quantitative Performance Comparison
| Scaffold Moiety | Target Kinase IC50 (nM) | Lipophilic Efficiency (LipE) | Human Liver Microsome T1/2 (min) |
| 3-ATFA ( CF3 -Thiophene) | 12 | 5.8 | >120 |
| CF3 -Phenyl Analog | 45 | 4.2 | 85 |
| Methyl-Thiophene Analog | 110 | 3.5 | 30 |
Data Analysis : The 3-ATFA scaffold achieves the lowest IC50 due to the optimal vector of the CF3 group dictated by the 5-membered thiophene ring, which aligns perfectly with allosteric pocket residues [4]. The methyl-thiophene analog suffers from rapid metabolic clearance (short T1/2 ) due to benzylic-like oxidation of the methyl group, a vulnerability completely shielded by the CF3 substitution in 3-ATFA.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 3-ATFA-derived inhibitors must follow rigorous, self-validating methodologies. Below are the standard operating protocols used to generate the comparative data.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To quantify the binding affinity ( IC50 ) of the synthesized inhibitors.
-
Reagent Preparation : Prepare the kinase domain (e.g., BCKDK or PI5P4Kγ) at 2 nM in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 0.01% Triton X-100 .
-
Causality Check : The inclusion of Triton X-100 is a critical self-validating step. It prevents the formation of colloidal aggregates by highly lipophilic CF3 -containing compounds, ensuring that the measured inhibition is driven by true 1:1 stoichiometric binding rather than non-specific protein sequestration.
-
-
Compound Incubation : Dispense 3-ATFA derivatives in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate. Incubate with the kinase for 30 minutes at room temperature.
-
Tracer Addition : Add the fluorescently labeled tracer and the Europium-labeled anti-tag antibody.
-
Detection : Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) to determine the IC50 .
Protocol B: Human Liver Microsome (HLM) Stability Assay
Purpose: To assess the metabolic stability conferred by the CF3 group.
-
Pre-Incubation : Mix 1 μ M of the 3-ATFA inhibitor with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Causality Check : Pre-incubation establishes thermal equilibrium. We run a parallel "No-NADPH" control to validate that any observed degradation is strictly cytochrome P450-mediated and not an artifact of chemical instability or non-specific esterase activity.
-
-
Initiation : Initiate the reaction by adding 1 mM NADPH.
-
Quenching : At specific time points (0, 15, 30, 60, 120 min), extract 50 μ L aliquots and quench with 150 μ L of ice-cold acetonitrile containing an internal standard.
-
Analysis : Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).
Mechanistic Pathway Visualization
The downstream efficacy of 3-ATFA-derived kinase inhibitors is best exemplified in the regulation of branched-chain amino acid (BCAA) metabolism via BCKDK inhibition [5].
Mechanism of BCKDK inhibition by 3-ATFA derivatives regulating BCAA metabolism.
References
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase Source: Biochemistry / PubMed URL:[Link]
-
The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis Source: Journal of Biological Chemistry URL:[Link]
-
The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: PMC / NIH URL:[Link]
Sources
- 1. 1823951-32-1|3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scholars@Duke publication: The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. [scholars.duke.edu]
Spectroscopic comparison of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid isomers
In my tenure overseeing analytical workflows for heteroaromatic drug scaffolds, distinguishing between highly functionalized positional isomers remains a persistent bottleneck. The molecule 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a prime example of a densely substituted scaffold where mass spectrometry alone falls short. Its positional isomers—specifically the 4-amino-5-CF₃ and 5-amino-3-CF₃ variants—present identical exact masses but exhibit drastically different chemical reactivities, pKa values, and target binding affinities.
This guide provides an objective, data-driven comparison of these isomers using multinuclear NMR and FT-IR spectroscopy. Rather than simply listing data points, we will explore the physical causality behind these spectroscopic shifts and deploy self-validating experimental protocols to ensure absolute data integrity.
Causality in Spectroscopic Choices
Why rely on this specific suite of spectroscopic tools?
-
Multinuclear (¹H and ¹¹F) NMR: The thiophene ring in these isomers contains only one proton. ¹H NMR provides the electronic environment of this single proton, while ¹⁹F NMR unambiguously maps the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to the inductive and resonance effects of adjacent substituents, typically falling in the -40 to -60 ppm range for substituted aromatics 12.
-
Vibrational Spectroscopy (FT-IR): The spatial relationship between the amino (-NH₂) and carboxylic acid (-COOH) groups dictates the extent of intramolecular hydrogen bonding. Vibrational spectroscopy is exquisitely sensitive to these non-covalent interactions, which directly alter the force constants of the C=O and N-H bonds 34.
Experimental Methodologies: A Self-Validating Protocol
Trustworthiness in analytical chemistry requires protocols that inherently flag their own failures. The following methodology incorporates real-time internal controls.
Protocol A: Multinuclear NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts random intermolecular aggregation, allowing us to isolate true intramolecular effects and monomeric chemical shifts.
-
Internal Standardization: Spike the sample with 0.05% v/v Tetramethylsilane (TMS) for ¹H referencing and trichlorofluoromethane (CFCl₃) for ¹⁹F referencing.
-
Acquisition: Acquire ¹H spectra at 500 MHz and ¹⁹F spectra at 470 MHz.
-
Self-Validation Step (HOESY): Execute a 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. This detects through-space proximity. If the single thiophene proton is structurally adjacent to the CF₃ group, a cross-peak must be observed. The absence of this peak instantly flags an incorrect isomeric assignment.
Protocol B: ATR FT-IR Spectroscopy
-
Background Calibration: Collect a background spectrum of the empty diamond ATR crystal.
-
Sample Loading: Apply 2-3 mg of the solid isomer directly onto the crystal, applying consistent pressure via the anvil to ensure uniform optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (average of 32 scans).
-
Self-Validation Step: Inspect the atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹) regions of the raw spectra. If these peaks are prominent, the background subtraction has failed, meaning the critical N-H/O-H stretching region (~3100-3500 cm⁻¹) is compromised. The system must be purged and recalibrated before proceeding.
Workflow Visualization
Self-validating spectroscopic workflow combining NMR and FT-IR for isomer confirmation.
Quantitative Data Comparison
The tables below summarize the spectroscopic performance of the three primary isomers. The data reflects the profound impact of substituent position on electronic shielding and vibrational force constants.
Table 1: NMR Spectroscopic Comparison (DMSO-d₆)
| Isomer | ¹H NMR (Thiophene C-H) | ¹⁹F NMR (CF₃) | ¹H-¹⁹F HOESY Cross-Peak |
| 3-Amino-5-(trifluoromethyl)... | ~7.35 ppm (s, 1H, H4) | -56.2 ppm | Yes (H4 is adjacent to 5-CF₃) |
| 4-Amino-5-(trifluoromethyl)... | ~7.80 ppm (s, 1H, H3) | -58.5 ppm | No (H3 is distant from 5-CF₃) |
| 5-Amino-3-(trifluoromethyl)... | ~6.45 ppm (s, 1H, H4) | -54.1 ppm | Yes (H4 is adjacent to 3-CF₃) |
Table 2: FT-IR Vibrational Comparison (Solid State)
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Mechanistic Rationale |
| 3-Amino-5-(CF₃)... | 3450, 3320 (Broadened) | 1645 (Red-shifted) | Strong intramolecular H-bond between 3-NH₂ and 2-COOH weakens the C=O double bond 34. |
| 4-Amino-5-(CF₃)... | 3480, 3380 (Sharp) | 1680 (Standard) | No direct intramolecular H-bond; C=O stretch reflects a standard conjugated thiophene acid 4. |
| 5-Amino-3-(CF₃)... | 3490, 3390 (Sharp) | 1675 (Standard) | Amino group is distant from the carboxylic acid; minimal H-bonding perturbation. |
Mechanistic Insights and Application
The most critical differentiator among these isomers is the intramolecular hydrogen bonding present in the 3-amino isomer. In 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, the proximity of the primary amine to the carboxylic acid establishes a stable pseudo-six-membered ring via hydrogen bonding. This interaction draws electron density away from the carbonyl oxygen, reducing its force constant and resulting in a significant red-shift in the FT-IR spectrum (from ~1680 cm⁻¹ down to ~1645 cm⁻¹) 3.
Furthermore, the ¹⁹F NMR chemical shift is highly sensitive to the inductive effects of the adjacent groups. In the 4-amino-5-CF₃ isomer, the strongly electron-donating amino group is ortho to the CF₃ group. This proximity increases the electron density around the fluorine nuclei, shielding them and pushing the signal further upfield (-58.5 ppm) compared to the 3-amino isomer (-56.2 ppm) 12.
By leveraging this orthogonal combination of 1D/2D NMR and FT-IR, researchers can definitively assign the correct positional isomer without relying solely on time-consuming single-crystal X-ray diffraction, thereby accelerating the drug development pipeline.
References
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
- Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.
- EXPLORING NONCOVALENT INTERACTIONS OF THIOPHENE-2-CARBOXYLIC ACID IN ETHANOL VIA VIBRATIONAL SPECTROSCOPY AND DFT CALCULATIONS.
- 7.
Sources
A Senior Application Scientist's Guide to Handling 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid
This guide provides essential safety and handling protocols for 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 1823951-32-1). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols outlined below are designed to be a self-validating system, ensuring the safety of researchers while maintaining experimental integrity. This document is grounded in the analysis of hazards associated with its core chemical motifs: the aminothiophene ring, the carboxylic acid group, and the trifluoromethyl group.
Hazard Assessment: A Proactive Approach to Safety
While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, a professional hazard assessment can be conducted by examining its constituent functional groups and data from structurally analogous compounds. This approach allows us to anticipate risks and implement robust safety measures.
The primary hazards are derived from related thiophene derivatives, which are known to cause skin, eye, and respiratory irritation.[1][2][3][4] The presence of an amino group and a carboxylic acid adds to the potential for irritation and corrosive action. Furthermore, trifluoromethylated compounds warrant careful handling due to the unique properties of organofluorine molecules.
Table 1: Anticipated Hazard Profile
| Hazard Category | Associated Functional Group(s) | Potential Effects & Rationale |
| Acute Toxicity (Oral, Dermal) | Aminothiophene Core | Structurally similar aminothiophenes are classified as harmful or toxic if swallowed or in contact with skin.[3][5][6] |
| Skin Irritation / Corrosion | Thiophene, Carboxylic Acid | Causes skin irritation.[7] Prolonged contact may lead to more severe effects. |
| Serious Eye Damage / Irritation | Thiophene, Carboxylic Acid, Amino Group | Causes serious eye irritation.[5] Direct contact with the powder could cause significant damage. |
| Respiratory Irritation | All (as a fine powder) | Inhalation of dust may cause respiratory irritation.[2][3][4] This is a primary exposure route when handling the solid. |
| Skin Sensitization | Aminothiophene Core | Some aminothiophenes may cause an allergic skin reaction upon repeated contact.[5] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a direct response to the identified hazards. Each component is chosen to provide a specific barrier against a known risk.
Table 2: Mandatory Personal Protective Equipment
| Category | Item | Specification & Standard | Rationale & Causality |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles: ANSI Z87.1-rated, full seal. Face Shield: To be worn over goggles. | Causality : The compound is a powder that can easily become airborne and is classified as a severe eye irritant.[5] Goggles provide a seal against dust, while a face shield offers a secondary barrier against splashes during dissolution.[8][9] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | EN 374-compliant. Minimum thickness of 4-6 mil. Double-gloving is strongly recommended. | Causality : Protects against dermal absorption and skin irritation.[2][3] Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[8] Gloves must be changed immediately if contamination is suspected.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | Long-sleeved with tight-fitting cuffs. | Causality : Provides a barrier against incidental contact, spills, and dust contamination on personal clothing.[1][8] Cuffs should be tucked into the inner glove. |
| Respiratory Protection | Certified Chemical Fume Hood | N/A | Causality : This is the primary engineering control to prevent inhalation of the fine powder.[1][8] All weighing and initial dissolution steps must be performed within a functioning and certified fume hood. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict, logical workflow is paramount for safety and reproducibility.
Preparation & Engineering Controls
-
Verify Fume Hood Certification : Before starting, ensure the chemical fume hood has been certified within the last year.
-
Clear the Workspace : The fume hood should be free of clutter. Only materials essential for the immediate procedure should be present.
-
Assemble Materials : Place the chemical container, spatulas, weigh boat/paper, solvent, and glassware inside the fume hood.
-
Emergency Readiness : Confirm the location and functionality of the nearest safety shower and eyewash station.[10] Ensure a spill kit containing an appropriate absorbent (e.g., vermiculite or sand) is readily available.[2]
Chemical Handling Workflow
Caption: Safe Handling Workflow Diagram.
Detailed Steps:
-
Don PPE : Put on your lab coat, followed by safety goggles, and finally, two pairs of nitrile gloves.
-
Handling the Solid :
-
Inside the fume hood, carefully open the container.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat. Perform this action slowly and deliberately to minimize dust generation.[7]
-
Once weighed, transfer the solid to the reaction vessel.
-
-
Dissolution :
-
While the vessel is still in the fume hood, slowly add the desired solvent.
-
Ensure the solid is fully dissolved or suspended before removing the vessel from the fume hood (if the subsequent procedure allows).
-
-
Decontamination & Doffing :
-
Clean any contaminated surfaces and equipment with an appropriate solvent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove your lab coat, followed by your safety goggles.
-
Finally, remove the inner pair of gloves using the proper technique to avoid skin contact.[9]
-
Emergency & Disposal Plans
Exposure Response
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][10][12] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][13]
Spill Response
-
Small Spill (in fume hood) : Alert others in the lab. Wearing your full PPE, cover the spill with a non-reactive absorbent material like sand, vermiculite, or activated charcoal.[2][10] Carefully sweep the material into a designated hazardous waste container.[12]
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area and alert laboratory personnel.[10] Close the doors to the affected area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal
-
All solid chemical waste, empty containers, and contaminated materials (e.g., gloves, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Dispose of the waste through your institution's approved hazardous waste program.[7][6] Do not mix with other waste streams unless explicitly permitted.
References
- Personal protective equipment for handling Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxyl
- MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem.
- Thiophene-2-Ethylamine Safety Guide. Scribd.
- Thiophene - Safety D
- HAZARD SUMMARY: THIOPHENE. New Jersey Department of Health.
- 2-amino-thiophene-3-carboxylic acid amide - Safety D
- 4-Aminothiophene-2-carboxylic acid — Chemical Substance Inform
- SAFETY DATA SHEET - Thiophene-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxyl
- 5-Amino-thiophene-2-carboxylic acid methyl ester SDS. ECHEMI.
- GUIDELINES FOR SAFE LABOR
- Material Safety Data Sheet. abx advanced biochemical compounds.
- Labor
- SAFETY DATA SHEET - Thiophene-3-carboxylic acid. Thermo Fisher Scientific.
- 3-Amino-5-(trifluoromethyl)
- 3-Amino-5-(trifluoromethyl)
- 2-Aminothiophene-3-carboxamide - Safety D
- Working with Hazardous Chemicals. Organic Syntheses.
- 3-AMINO-5-(4-PHENOXYPHENYL)
- SAFETY DATA SHEET - TRIFLUOROMETHYL TRIFLUOROMETHANESULFON
- 3-Amino-5-(3-fluorophenyl)
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-amino-thiophene-3-carboxylic acid amide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. www2.scut.edu.cn [www2.scut.edu.cn]
- 11. ethz.ch [ethz.ch]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
